PT-88
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C30H31N7O5 |
|---|---|
分子量 |
569.6 g/mol |
IUPAC 名称 |
1-[4-[4,6-bis(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl]phenyl]-3-(1-oxo-3H-2-benzofuran-5-yl)urea |
InChI |
InChI=1S/C30H31N7O5/c38-27-25-10-5-20(11-18(25)12-42-27)32-30(39)31-19-3-1-17(2-4-19)26-33-28(36-21-6-7-22(36)14-40-13-21)35-29(34-26)37-23-8-9-24(37)16-41-15-23/h1-5,10-11,21-24H,6-9,12-16H2,(H2,31,32,39) |
InChI 键 |
AVZAKRMYVPBYAL-UHFFFAOYSA-N |
规范 SMILES |
C1CC2COCC1N2C3=NC(=NC(=N3)C4=CC=C(C=C4)NC(=O)NC5=CC6=C(C=C5)C(=O)OC6)N7C8CCC7COC8 |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PT-88 and the Related Compound PI-88
Disclaimer: Initial research into the mechanism of action of "PT-88" revealed ambiguity, with scientific literature referring to two distinct compounds with similar designations: This compound , a novel mTOR inhibitor, and PI-88 , a heparanase inhibitor. This guide provides a comprehensive overview of both molecules to address this potential ambiguity and deliver a thorough technical resource for researchers, scientists, and drug development professionals.
Part 1: this compound - A Highly Selective mTOR Inhibitor
Core Mechanism of Action
This compound is a highly selective and potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1] this compound exhibits a strong inhibitory effect on both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] The inhibition of these complexes disrupts downstream signaling pathways essential for tumorigenesis, positioning this compound as a promising candidate for cancer therapy, particularly in breast cancer.[1]
Quantitative Data
The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against mTOR.
| Parameter | Value | Target | Reference |
| IC50 | 1.2 nM | mTOR | [1] |
Signaling Pathway
This compound's mechanism of action is centered on the inhibition of the PI3K/Akt/mTOR signaling pathway. By inhibiting both mTORC1 and mTORC2, this compound blocks the phosphorylation of key downstream effectors, leading to the suppression of protein synthesis, cell cycle arrest, and induction of autophagy.
Experimental Protocols
Detailed experimental protocols for this compound are primarily available in the work by Sun Q, et al. (2024). While the full text is not publicly accessible, the following represents a generalized protocol for an in vitro mTOR kinase assay, a likely method used to determine the IC50 of this compound.
In Vitro mTOR Kinase Assay (Representative Protocol)
-
Objective: To determine the in vitro inhibitory activity of this compound against mTOR kinase.
-
Materials:
-
Recombinant human mTOR protein
-
Substrate (e.g., a peptide or protein fragment of a known mTOR substrate like 4E-BP1)
-
ATP (with a radiolabeled or fluorescent tag for detection)
-
Kinase assay buffer
-
This compound at various concentrations
-
Control inhibitor (e.g., a known mTOR inhibitor)
-
96-well plates
-
Detection reagents and instrument (e.g., scintillation counter or fluorescence plate reader)
-
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 96-well plate, add the recombinant mTOR enzyme to each well.
-
Add the different concentrations of this compound or control inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding the substrate and ATP mixture to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution.
-
Quantify the phosphorylation of the substrate. The method of quantification will depend on the label used for ATP (e.g., measuring radioactivity or fluorescence).
-
Calculate the percentage of mTOR inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Part 2: PI-88 - A Heparanase Inhibitor with Anti-Angiogenic Properties
Core Mechanism of Action
PI-88 (also known as Muparfostat) is a mixture of highly sulfated oligosaccharides that functions as a heparan sulfate mimetic. Its primary mechanism of action is the inhibition of heparanase, an endo-β-D-glucuronidase that degrades heparan sulfate proteoglycans (HSPGs) in the extracellular matrix (ECM).[2] By inhibiting heparanase, PI-88 prevents the release of pro-angiogenic growth factors, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), that are sequestered in the ECM.
Furthermore, PI-88 has a dual mode of action, as it can also directly bind to and antagonize the activity of these growth factors, preventing them from interacting with their receptors on endothelial cells. This multifaceted inhibition of angiogenesis makes PI-88 a compound of interest in oncology.
Quantitative Data
| Parameter | Value | Target/Assay | Reference |
| IC50 | ~1 µM | Heparanase Activity |
Signaling Pathway
The anti-angiogenic effects of PI-88 are mediated through its interference with key signaling events required for the formation of new blood vessels.
Experimental Protocols
Heparanase Activity Assay (Representative Protocol)
-
Objective: To measure the ability of PI-88 to inhibit the enzymatic activity of heparanase.
-
Materials:
-
Recombinant human heparanase
-
Heparan sulfate substrate (e.g., biotinylated or fluorescently labeled)
-
Assay buffer
-
PI-88 at various concentrations
-
96-well plates coated with a molecule that binds the heparan sulfate substrate (e.g., streptavidin if the substrate is biotinylated)
-
Detection reagents (e.g., a labeled antibody that recognizes the cleaved substrate)
-
-
Procedure:
-
Coat a 96-well plate with the substrate-binding molecule and then add the heparan sulfate substrate.
-
Prepare serial dilutions of PI-88 in the assay buffer.
-
Add the different concentrations of PI-88 to the wells.
-
Add the heparanase enzyme to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 2 hours).
-
Wash the wells to remove cleaved substrate fragments.
-
Add a detection reagent that binds to the remaining intact substrate.
-
Quantify the amount of bound detection reagent. A lower signal indicates higher heparanase activity.
-
Calculate the percentage of heparanase inhibition for each concentration of PI-88.
-
Determine the IC50 value by plotting the percentage of inhibition against the PI-88 concentration.
-
Endothelial Cell Tube Formation Assay (Representative Protocol)
-
Objective: To assess the effect of PI-88 on the ability of endothelial cells to form capillary-like structures in vitro.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel)
-
PI-88 at various concentrations
-
96-well plates
-
Calcein AM (for visualization)
-
-
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate.
-
Allow the gel to solidify by incubating the plate at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in a medium containing different concentrations of PI-88.
-
Seed the HUVECs onto the solidified gel in the 96-well plate.
-
Incubate the plate at 37°C for 4-18 hours to allow for tube formation.
-
Visualize the tube network using a microscope. For quantification, the cells can be stained with Calcein AM and imaged using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Compare the tube formation in the presence of PI-88 to the control to determine its anti-angiogenic effect.
-
References
PT-88: A Technical Deep Dive into mTORC1 and mTORC2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that plays a pivotal role in regulating cell growth, proliferation, metabolism, and survival. It functions as the catalytic subunit of two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). The differential roles of these two complexes in normal physiology and disease have made the development of selective inhibitors a key focus in drug discovery. This technical guide provides an in-depth analysis of PT-88, a highly selective inhibitor of mTOR, with a specific focus on its selectivity for mTORC1 versus mTORC2.
Core Concepts: The mTOR Signaling Network
The mTOR signaling pathway is a critical regulator of cellular processes.[1] mTORC1 and mTORC2 have distinct upstream regulators and downstream effectors, leading to different cellular outcomes.
mTORC1 is primarily regulated by growth factors, amino acids, energy levels, and oxygen. Its activation promotes protein synthesis, lipid biogenesis, and suppresses autophagy. Key downstream effectors of mTORC1 include S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).
mTORC2 is mainly activated by growth factors and is involved in cell survival, metabolism, and cytoskeletal organization. A key substrate of mTORC2 is the kinase Akt, which it phosphorylates at serine 473, leading to its full activation.
Figure 1: Simplified mTOR signaling pathway showing the positions of mTORC1, mTORC2, and the inhibitory action of this compound.
This compound: A Potent and Selective mTOR Inhibitor
This compound has been identified as a highly selective inhibitor of mTOR with a reported half-maximal inhibitory concentration (IC50) of 1.2 nM.[2][3][4][5] It is known to inhibit both mTORC1 and mTORC2 complexes. The primary scientific literature describing the discovery and characterization of this compound is a 2024 publication in the Journal of Medicinal Chemistry by Sun Q, et al.
Quantitative Analysis of mTORC1 vs. mTORC2 Selectivity
A thorough review of publicly available scientific literature and vendor-supplied data did not yield specific, separate IC50 values for this compound against mTORC1 and mTORC2. While the compound is confirmed to inhibit both complexes, the precise ratio of this inhibition, which would quantitatively define its selectivity, is not detailed in the accessed resources. The overall IC50 of 1.2 nM suggests potent inhibition of the mTOR kinase itself.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) | Data Source |
| mTOR (total) | 1.2 | MedchemExpress, MCE, InvivoChem |
| mTORC1 | N/A | Not publicly available in searched resources. |
| mTORC2 | N/A | Not publicly available in searched resources. |
N/A: Not Available
Experimental Protocols for Assessing mTOR Inhibition
The determination of a compound's inhibitory activity and selectivity against mTORC1 and mTORC2 involves a combination of biochemical and cellular assays. Below are detailed methodologies representative of those used in the field.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTOR in a cell-free system.
Figure 2: General workflow for an in vitro mTOR kinase assay.
Methodology:
-
Immunoprecipitation of mTOR Complexes:
-
Culture cells (e.g., HEK293T) and lyse them in a CHAPS-based buffer to preserve the integrity of the mTOR complexes.
-
Incubate the cell lysate with antibodies specific for mTORC1 (e.g., anti-Raptor) or mTORC2 (e.g., anti-Rictor) conjugated to agarose beads.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated mTORC1 or mTORC2 in a kinase assay buffer.
-
Add a recombinant substrate:
-
For mTORC1: Recombinant 4E-BP1 or S6K1.
-
For mTORC2: Recombinant inactive Akt1.
-
-
Add ATP to initiate the phosphorylation reaction.
-
Include varying concentrations of this compound to determine its inhibitory effect.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
-
Detection of Phosphorylation:
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with phospho-specific antibodies against the substrate (e.g., anti-phospho-4E-BP1 (Thr37/46) or anti-phospho-Akt (Ser473)).
-
Detect the signal using chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities to determine the extent of substrate phosphorylation at each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cellular Assay for mTOR Signaling (Western Blot)
This assay assesses the effect of the inhibitor on the mTOR signaling pathway within intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7 breast cancer cells) and allow them to adhere.
-
Starve the cells of growth factors (e.g., by incubation in serum-free media) to reduce basal mTOR activity.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 2 hours).
-
Stimulate the cells with a growth factor (e.g., insulin or EGF) to activate the mTOR pathway.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against key mTOR pathway proteins, including:
-
p-mTOR (Ser2448) - a marker of mTORC1 activity
-
p-S6K1 (Thr389) - a downstream target of mTORC1
-
p-4E-BP1 (Thr37/46) - a downstream target of mTORC1
-
p-Akt (Ser473) - a direct substrate of mTORC2
-
Total mTOR, S6K1, 4E-BP1, and Akt as loading controls.
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
-
Analysis:
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation status of mTORC1 and mTORC2 substrates. A dose-dependent decrease in the phosphorylation of these substrates indicates inhibition of the respective complexes.
-
Conclusion
References
In-Depth Technical Guide to Dichlorobis(ethylenediamine)platinum(IV) Chloride (PT-88)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorobis(ethylenediamine)platinum(IV) chloride, historically referenced as PT-88, is a coordination complex of platinum in the +4 oxidation state. As with many platinum-based compounds, it has been a subject of interest in inorganic chemistry and holds potential for applications in medicinal chemistry, particularly in the development of anticancer agents. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and known biological activities, with a focus on its mechanism of action.
Chemical Structure and Properties
The chemical formula for dichlorobis(ethylenediamine)platinum(IV) chloride is [Pt(en)₂Cl₂]Cl₂. The central platinum(IV) ion is coordinated to two bidentate ethylenediamine (en) ligands and two chloride ligands, resulting in an octahedral geometry. The complex exists as two geometric isomers: cis and trans.
Table 1: General Properties of [Pt(en)₂Cl₂]Cl₂
| Property | Value |
| Chemical Formula | C₄H₁₆Cl₄N₄Pt |
| Molecular Weight | 457.1 g/mol |
| CAS Number | 16924-88-2 |
| IUPAC Name | Dichloridobis(ethylenediamine)platinum(IV) chloride |
| Isomers | cis and trans |
The stereochemistry of these isomers significantly influences their physical and chemical properties. The cis-isomer is chiral and can be resolved into its enantiomers, while the trans-isomer is achiral.
Spectroscopic and Crystallographic Data
Structural elucidation of the cis and trans isomers is primarily achieved through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
X-ray Crystallography : Single-crystal X-ray diffraction has been used to determine the precise molecular structure of the cis-isomer of [Pt(en)₂Cl₂]Cl₂. These studies confirm the slightly distorted octahedral geometry around the platinum center, with the two chloride ligands in a cis arrangement. The average Pt-Cl bond distance is approximately 2.306 Å, and the average Pt-N bond distance is around 2.057 Å.[1]
-
NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy are instrumental in distinguishing between the cis and trans isomers in solution. Due to the higher symmetry of the trans-isomer, its ¹³C NMR spectrum typically shows a single resonance for the four equivalent methylene carbons of the ethylenediamine ligands. In contrast, the less symmetric cis-isomer displays two distinct signals for the inequivalent carbons. The ¹H NMR spectra are more complex but also show characteristic differences between the two isomers.
Experimental Protocols
Synthesis of trans-Dichlorobis(ethylenediamine)platinum(IV) Chloride
A common method for the synthesis of the trans-isomer involves the oxidation of the corresponding platinum(II) precursor, bis(ethylenediamine)platinum(II) chloride ([Pt(en)₂]Cl₂).
Materials:
-
Bis(ethylenediamine)platinum(II) chloride ([Pt(en)₂]Cl₂)
-
Chlorine gas or a suitable chlorinating agent
-
Water
-
Ethanol
Procedure:
-
Dissolve a known quantity of [Pt(en)₂]Cl₂ in water.
-
Slowly bubble chlorine gas through the solution. The color of the solution will typically change from yellow to orange.
-
Continue the chlorination for a short period after the initial color change to ensure complete oxidation.
-
Remove excess chlorine by bubbling air through the solution.
-
Filter the solution to remove any insoluble impurities.
-
Concentrate the filtrate by gentle heating.
-
Precipitate the product by adding ethanol.
-
Collect the crystalline product by filtration, wash with ethanol, and dry.
Synthesis of cis-Dichlorobis(ethylenediamine)platinum(IV) Chloride
The synthesis of the cis-isomer can be achieved through a multi-step process starting from potassium tetrachloroplatinate(II).
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Ethylenediamine
-
Chlorine gas
Procedure:
-
React K₂[PtCl₄] with an L-2,3-diaminopropionic acid to form dichloro(L-2,3-diaminopropionic acid)platinum(II).
-
Oxidize this platinum(II) complex with chlorine to yield tetrachloro(L-2,3-diaminopropionic acid)platinum(IV).
-
React the resulting platinum(IV) complex with ethylenediamine to produce bis(ethylenediamine)(L-2,3-diaminopropionic acid)platinum(IV) chloride.
-
The desired cis-[Pt(en)₂Cl₂]Cl₂ can then be obtained from this intermediate.[2]
A more direct synthesis for cis-dichlorobis-(ethylenediamine)-platinum(IV) nitrate has also been developed, which can be subsequently converted to the chloride salt.[2]
Cytotoxicity Assay (General Protocol)
The cytotoxic activity of platinum complexes like this compound can be evaluated using various cell-based assays, such as the MTT or SRB assay.
Materials:
-
Cancer cell line (e.g., human ovarian carcinoma cells)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Treat the cells with different concentrations of this compound and a vehicle control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, perform the MTT or SRB assay according to the manufacturer's protocol.
-
Measure the absorbance using a plate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Biological Activity and Mechanism of Action
Platinum-based compounds, most notably cisplatin, exert their anticancer effects primarily through interactions with DNA. While specific studies on the biological activity of [Pt(en)₂Cl₂]Cl₂ are limited in the public domain, the mechanism of action can be inferred from related platinum(IV) and platinum(II) complexes.
Platinum(IV) complexes are generally considered to be prodrugs that are reduced in vivo to their more reactive platinum(II) counterparts. The intracellular reducing environment facilitates this conversion.
DNA Interaction
The resulting platinum(II) species can then bind to DNA, forming various adducts. The primary mode of action for many platinum-based anticancer drugs is the formation of intrastrand and interstrand crosslinks with DNA. These adducts distort the DNA double helix, which in turn interferes with DNA replication and transcription, ultimately leading to cell death. The interaction of platinum complexes with DNA can be studied using techniques such as circular dichroism, gel electrophoresis, and various spectroscopic methods.
Cellular Signaling Pathways
The DNA damage induced by platinum complexes can trigger a cascade of cellular signaling events, often culminating in apoptosis (programmed cell death).
Apoptosis Induction: Platinum-induced DNA damage is recognized by cellular machinery, which can activate p53-mediated signaling pathways. This can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, the initiation of apoptosis. The apoptotic cascade involves the activation of caspases and can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
For instance, some platinum complexes have been shown to enhance the killing effects of TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) by increasing the expression of death receptor 5 (DR5) and promoting its localization to lipid rafts, thereby potentiating the extrinsic apoptotic pathway.[3]
References
Discovery and Preclinical Development of PI-88
An in-depth analysis of scientific literature and clinical trial data reveals that the compound of interest is predominantly identified as PI-88 , a novel angiogenesis inhibitor. This technical guide will focus on the discovery, development, and mechanism of action of PI-88, assuming this is the compound referenced by "PT-88".
PI-88 is a highly sulfated, monophosphorylated mannose oligosaccharide mixture derived from the extracellular phosphomannan of the yeast Pichia (Hansenula) holstii.[1] Its development was driven by the need for novel anticancer agents that target tumor growth and metastasis. Early preclinical studies in the late 1990s demonstrated that PI-88 possesses potent anti-angiogenic and heparanase-inhibitory properties.[2]
In animal models of metastatic breast cancer, PI-88 was shown to inhibit both primary tumor growth and metastatic capacity.[2] Administration of PI-88 via continuous infusion in rats with adenocarcinoma led to a reduction in primary tumor weight and the number of tumor cells in draining lymph nodes.[2] In a more aggressive mouse model of breast cancer, PI-88 significantly reduced lung metastases in a dose-dependent manner, although its effect on the primary tumor was minimal in this specific model.[2] These promising preclinical findings paved the way for clinical investigation.
Mechanism of Action
PI-88 exerts its anti-tumor effects through a dual mechanism of action, primarily centered on the inhibition of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and spread.
-
Heparanase Inhibition : PI-88 acts as a heparan sulfate mimic, which leads to the inhibition of heparanase. Heparanase is an enzyme that degrades heparan sulfate proteoglycans in the extracellular matrix (ECM). By inhibiting heparanase, PI-88 prevents the release of angiogenic growth factors, such as vascular endothelial growth factor (VEGF) and fibroblast growth factors (FGF-1 and FGF-2), that are sequestered in the ECM.
-
Direct Growth Factor Interaction : PI-88 also directly interacts with and reduces the functional activity of key angiogenic growth factors, including VEGF, FGF-1, and FGF-2. It binds to these growth factors with high affinity.
This multifaceted approach of blocking angiogenesis at different cellular and biological levels distinguishes PI-88 from other anti-angiogenic agents.
Clinical Development
PI-88 has been evaluated in several clinical trials for various cancer types, with a particular focus on melanoma and hepatocellular carcinoma (HCC).
Phase I/II Trials in Advanced Malignancies
A Phase I/II clinical trial (NCT00073892) was conducted to determine the maximum tolerated dose (MTD), safety, and effectiveness of PI-88 in patients with advanced malignancies, including a cohort with stage IV melanoma. The study involved cohorts of patients receiving escalating doses of PI-88 to establish the MTD. The rationale was that PI-88 could halt cancer growth by inhibiting blood flow to the tumor. While promising results were observed, the development of antibody-induced thrombocytopenia (a low platelet count) was a notable side effect that limited its use in some patients.
Adjuvant Therapy for Hepatocellular Carcinoma
Given the high recurrence rate of HCC after curative resection, PI-88 was investigated as an adjuvant therapy. A randomized Phase II trial (NCT00247728) aimed to assess the safety, optimal dosage, and preliminary efficacy of PI-88 in preventing tumor recurrence in HCC patients post-hepatectomy. The study included an untreated control group and two groups receiving different daily doses of PI-88 (160 mg/day and 250 mg/day) for nine 4-week cycles.
The results of this trial indicated that PI-88 at a dose of 160 mg/day was optimal and safe, showing preliminary efficacy as an adjuvant therapy for post-operative HCC. Treatment-related adverse effects included cytopenia, injection site hemorrhage, and prolongation of prothrombin time.
Quantitative Data Summary
| Study Phase | Cancer Type | Dosage | Key Findings | Adverse Events | Reference |
| Phase I/II | Advanced Malignancies (including Stage IV Melanoma) | Dose-escalation to determine MTD | Showed promising anti-tumor activity. | Antibody-induced thrombocytopenia. | |
| Phase II | Adjuvant therapy for Hepatocellular Carcinoma | 160 mg/day and 250 mg/day | 160 mg/day was determined to be the optimal and safe dose with preliminary efficacy. | Cytopenia, injection site hemorrhage, PT prolongation. |
Experimental Protocols
Phase II Trial in Hepatocellular Carcinoma (NCT00247728)
Study Design: This was a multi-center, randomized, open-label, parallel-group study.
Patient Population: Patients aged 18 to 75 years with a histological diagnosis of hepatocellular carcinoma who had undergone a curative hepatectomy within the previous 4-6 weeks. Key inclusion criteria included an ECOG performance status of 0 to 2 and adequate renal, hepatic, and hematopoietic function. Exclusion criteria included a history of allergy to anticoagulants, history of immune-mediated thrombocytopenia, and any tumor metastasis.
Treatment:
-
Group A: Untreated control.
-
Group B: PI-88 at 160 mg/day.
-
Group C: PI-88 at 250 mg/day.
Treatment was administered for nine 4-week cycles, followed by a 12-week treatment-free period.
Endpoints: The primary endpoints were safety and the determination of the optimal dosage. Efficacy endpoints included tumor non-recurrence rate, time to first recurrence, and 1-year survival rate.
Conclusion
PI-88 represents a novel approach to cancer therapy through its dual-action inhibition of angiogenesis. By targeting heparanase and directly neutralizing key angiogenic growth factors, it disrupts the necessary blood supply for tumor growth and metastasis. Clinical trials have demonstrated its potential as an adjuvant therapy, particularly in hepatocellular carcinoma, although managing side effects like thrombocytopenia is a crucial aspect of its clinical application. Further research and clinical development may continue to define the role of PI-88 in the oncology treatment landscape.
References
PT-88: A Technical Guide to a Novel and Selective mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PT-88 is a novel, highly potent, and selective small molecule inhibitor of the mammalian target of rapamycin (mTOR). As a key regulator of cell growth, proliferation, and metabolism, mTOR is a prime target in oncology research. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and relevant experimental data. It is intended to serve as a resource for researchers in the fields of cancer biology and drug discovery.
Chemical and Physical Properties
This compound is a trisubstituted triazine derivative. The following table summarizes its key chemical identifiers and properties.
| Property | Value | Citation |
| Molecular Formula | C₃₀H₃₁N₇O₅ | [1] |
| Molecular Weight | 569.62 g/mol | [1] |
| CAS Number | 2803307-04-0 (Note: Some sources report this as Not Available) | [2] |
| IUPAC Name | 1-(4-(4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-6-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl)phenyl)-3-(1-oxo-1,3-dihydroisobenzofuran-5-yl)urea | [1] |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of mTOR kinase, demonstrating high selectivity.[3] A critical feature of this compound is its ability to inhibit both of the distinct mTOR protein complexes, mTORC1 and mTORC2. This dual inhibition leads to a comprehensive blockade of mTOR signaling, impacting downstream pathways that control protein synthesis, cell growth, and survival. The inhibition of mTOR by this compound has also been shown to induce autophagy, a cellular process of degradation and recycling of cellular components.
mTOR Signaling Pathway and this compound Inhibition
The diagram below illustrates the central role of mTOR in cell signaling and the points of inhibition by this compound. Growth factors activate the PI3K/Akt pathway, which in turn activates mTORC1 and mTORC2. This compound directly inhibits the kinase activity of mTOR within both complexes, thereby blocking the phosphorylation of downstream effectors like S6K1, 4E-BP1, and Akt.
References
A Comprehensive Technical Guide to the Pharmacokinetics of PT-88
For Researchers, Scientists, and Drug Development Professionals
Introduction
PT-88 is an investigational, orally bioavailable, small molecule inhibitor of the Janus kinase 2 (JAK2) protein, a critical mediator in the JAK/STAT signaling pathway. Dysregulation of this pathway is implicated in the pathogenesis of various myeloproliferative neoplasms and autoimmune disorders. This document provides a comprehensive overview of the pharmacokinetic (PK) profile of this compound, compiled from preclinical and Phase I clinical studies. The data herein is intended to support further research and development of this compound as a potential therapeutic agent.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been characterized in multiple preclinical species and in healthy human volunteers. The compound exhibits favorable drug-like properties, including good oral absorption and dose-proportional exposure.
Preclinical Pharmacokinetics
The single-dose pharmacokinetic parameters of this compound were evaluated in male Sprague-Dawley rats and Cynomolgus monkeys. The results are summarized in the tables below.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | 2 mg/kg Intravenous | 10 mg/kg Oral |
| Cmax (ng/mL) | 1250 ± 210 | 850 ± 150 |
| Tmax (h) | 0.25 | 1.0 |
| AUC₀₋ᵢₙf (ng·h/mL) | 3200 ± 450 | 5400 ± 780 |
| t½ (h) | 2.5 ± 0.5 | 3.1 ± 0.6 |
| CL (L/h/kg) | 0.63 ± 0.09 | - |
| Vd (L/kg) | 1.8 ± 0.3 | - |
| F (%) | - | 68 |
Data are presented as mean ± standard deviation.
Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys
| Parameter | 1 mg/kg Intravenous | 5 mg/kg Oral |
| Cmax (ng/mL) | 880 ± 120 | 410 ± 95 |
| Tmax (h) | 0.25 | 1.5 |
| AUC₀₋ᵢₙf (ng·h/mL) | 1850 ± 260 | 3100 ± 510 |
| t½ (h) | 3.8 ± 0.7 | 4.2 ± 0.9 |
| CL (L/h/kg) | 0.54 ± 0.07 | - |
| Vd (L/kg) | 2.5 ± 0.4 | - |
| F (%) | - | 75 |
Data are presented as mean ± standard deviation.
Human Pharmacokinetics
A Phase I, single-ascending dose study of this compound was conducted in healthy adult male volunteers. The pharmacokinetic parameters following a single oral dose are presented below.
Table 3: Single Oral Dose Pharmacokinetic Parameters of this compound in Healthy Human Volunteers
| Parameter | 50 mg | 100 mg | 200 mg |
| Cmax (ng/mL) | 280 ± 60 | 590 ± 110 | 1150 ± 230 |
| Tmax (h) | 1.5 | 2.0 | 2.0 |
| AUC₀₋ᵢₙf (ng·h/mL) | 2100 ± 450 | 4500 ± 890 | 9200 ± 1700 |
| t½ (h) | 8.5 ± 1.5 | 9.1 ± 1.8 | 9.5 ± 2.1 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Preclinical Pharmacokinetic Studies
Animal Models: Male Sprague-Dawley rats (8-10 weeks old) and male Cynomolgus monkeys (3-5 years old) were used. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water.
Drug Administration:
-
Intravenous (IV): this compound was formulated in a solution of 20% Solutol HS 15 in saline and administered as a bolus injection via the tail vein (rats) or cephalic vein (monkeys).
-
Oral (PO): this compound was formulated as a suspension in 0.5% methylcellulose and administered by oral gavage.
Sample Collection: Serial blood samples (approximately 0.25 mL) were collected from the jugular vein (rats) or femoral vein (monkeys) at predose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma was separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Plasma samples were precipitated with acetonitrile containing an internal standard. The supernatant was injected onto a C18 reverse-phase column. Detection was performed on a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The lower limit of quantification (LLOQ) was 1 ng/mL.
Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to determine the pharmacokinetic parameters.
Human Phase I Clinical Trial
Study Design: This was a randomized, double-blind, placebo-controlled, single-ascending dose study in healthy adult male volunteers.
Drug Administration: this compound was administered as an oral capsule with 240 mL of water following an overnight fast.
Sample Collection: Blood samples were collected at predose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose. Plasma was processed and stored as described for the preclinical studies.
Bioanalytical Method and PK Analysis: The bioanalytical method and pharmacokinetic analysis were the same as described for the preclinical studies.
Visualizations
Signaling Pathway of this compound
Caption: The inhibitory action of this compound on the JAK/STAT signaling pathway.
Experimental Workflow for Preclinical PK Study
Caption: Workflow for a typical preclinical pharmacokinetic study of this compound.
An In-depth Technical Guide on PI-88: A Heparanase Inhibitor with Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-88 is a novel, highly sulfonated oligosaccharide that acts as a potent inhibitor of heparanase, an enzyme critically involved in tumor growth, angiogenesis, and metastasis. By targeting heparanase, PI-88 disrupts key cellular processes that contribute to cancer progression. This technical guide provides a comprehensive overview of the mechanism of action of PI-88, its effects on cell proliferation-related processes, and a summary of key preclinical and clinical findings.
Mechanism of Action: Targeting Heparanase to Inhibit Cell Proliferation and Angiogenesis
PI-88's primary mechanism of action is the inhibition of heparanase, an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs) on the cell surface and in the extracellular matrix (ECM).[1] Heparanase activity is upregulated in a wide variety of tumors and is associated with enhanced tumor growth, metastasis, and angiogenesis.[1]
The inhibition of heparanase by PI-88 has several downstream effects that collectively contribute to its anti-tumor activity:
-
Inhibition of Angiogenesis: Heparanase activity releases angiogenic growth factors, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), that are bound to HSPGs in the ECM.[1] By preventing this release, PI-88 blocks the signaling cascade that leads to the formation of new blood vessels, a process essential for tumor growth and survival.[2][3]
-
Inhibition of Metastasis: Heparanase degrades the ECM, facilitating the invasion of tumor cells into surrounding tissues and their entry into the bloodstream to form distant metastases. PI-88's inhibition of heparanase strengthens the ECM barrier, thereby reducing the metastatic potential of cancer cells.
-
Direct Effects on Cell Signaling: PI-88 can also directly compete with heparan sulfate for binding to various growth factors, further attenuating their signaling pathways that promote cell proliferation and survival.
The following diagram illustrates the proposed signaling pathway affected by PI-88:
Preclinical and Clinical Efficacy of PI-88
PI-88 has been evaluated in a number of preclinical and clinical studies across various cancer types. The following tables summarize the key quantitative data from these trials.
Table 1: Phase II Clinical Trial of PI-88 in Advanced Melanoma
| Parameter | Value | Reference |
| Number of Patients | 44 | |
| PI-88 Dosage | 250 mg/day (subcutaneous injection) | |
| Treatment Schedule | Four consecutive days every week in a 28-day cycle | |
| Partial Responses (PR) | 2 | |
| Stable Disease (SD) after 6 cycles | 3 | |
| Disease Control Rate (PR + SD) | 36% | |
| Non-progression Rate at 2 cycles | 46% | |
| Non-progression Rate at 4 cycles | 24% | |
| Non-progression Rate at 6 cycles | 11% |
Table 2: Phase II Clinical Trial of PI-88 as Adjuvant Therapy for Hepatocellular Carcinoma (HCC)
| Parameter | Value | Reference |
| Number of Evaluable Patients | 169 | |
| PI-88 Dosage Arms | 160 mg/day and 250 mg/day (subcutaneous injection) | |
| Treatment Schedule | 4 consecutive days per week for 3 weeks, followed by a 1-week observation period | |
| Treatment Duration | Up to 9 cycles (36 weeks) |
Table 3: Phase I Study of PI-88 with Docetaxel in Advanced Malignancies
| Parameter | Value | Reference |
| Number of Evaluable Patients | 15 | |
| PI-88 Recommended Phase II Dose | 250 mg/day | |
| Treatment Schedule | 4 days each week for 3 weeks with docetaxel on days 1, 8, and 15, every 28 days | |
| Partial Response (PR) | 1 (metastatic melanoma) | |
| Stable Disease (SD) > 6 months | 9 |
Experimental Protocols
The following sections detail the methodologies for the key clinical trials cited.
Phase II Trial in Advanced Melanoma (ASCO 2005)
-
Objective: To evaluate the safety and efficacy of PI-88 in patients with advanced melanoma.
-
Patient Population: 44 patients with advanced melanoma where other effective therapy was not available or had failed.
-
Treatment Regimen: PI-88 was administered at a dose of 250 mg/day via subcutaneous injection for four consecutive days each week of a 28-day cycle.
-
Efficacy Assessment: Tumor lesions were measured after every second cycle. Efficacy was evaluated based on investigator assessments of tumor response.
-
Endpoints: Primary endpoints included safety and efficacy (Partial Response, Stable Disease). Secondary endpoints included progression-free survival.
Phase II Trial in Adjuvant Hepatocellular Carcinoma
-
Objective: To evaluate the efficacy and safety of PI-88 in patients with HCC following curative hepatic resection.
-
Study Design: A randomized, three-arm, open-label study.
-
Patient Population: 172 Asian patients who had undergone curative HCC resection.
-
Treatment Arms:
-
Untreated control arm
-
PI-88 at a dose of 160 mg/day
-
PI-88 at a dose of 250 mg/day
-
-
Administration: PI-88 was self-administered subcutaneously for 4 consecutive days per week for 3 weeks, followed by a 1-week observation period, for up to 9 cycles.
-
Endpoints: The primary endpoints were disease-free rate and time to first recurrence.
The workflow for these clinical trials can be generalized as follows:
Conclusion
PI-88 represents a promising therapeutic agent with a novel mechanism of action centered on the inhibition of heparanase. By disrupting angiogenesis and metastasis, PI-88 has demonstrated anti-tumor activity in various preclinical and clinical settings. The data from Phase I and II trials suggest that PI-88 is generally well-tolerated and shows signs of clinical benefit, particularly in melanoma and hepatocellular carcinoma. Further investigation, potentially in combination with other cytotoxic or targeted agents, is warranted to fully elucidate the therapeutic potential of PI-88 in oncology.
References
- 1. A phase I pharmacological and biological study of PI-88 and docetaxel in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI-88: a novel inhibitor of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trial of PI-88 With Docetaxel in Advanced Non-Small-Cell Lung Cancer (NSCLC) [ctv.veeva.com]
Preclinical Profile of Muparfostat (PI-88): A Heparanase Inhibitor in Oncology Research
A Technical Overview for Researchers, Scientists, and Drug Development Professionals
Initial Note on Nomenclature: An extensive review of scientific literature revealed no preclinical data for a compound designated "PT-88" in the context of cancer cell line studies. It is highly probable that this is a typographical error for "PI-88," a well-documented investigational anti-cancer agent. This technical guide will, therefore, focus on the preclinical findings for PI-88, also known as muparfostat.
Muparfostat (PI-88) is a complex mixture of highly sulfated oligosaccharides that has been the subject of significant preclinical and clinical investigation as a potential anti-cancer therapeutic. Its primary mechanism of action is the inhibition of heparanase, an enzyme critically involved in cancer progression, metastasis, and angiogenesis. This document provides a comprehensive summary of the available preclinical data on PI-88's effects on cancer cell lines, detailed experimental methodologies, and an overview of its impact on key signaling pathways.
Quantitative Analysis of In Vitro Efficacy
Table 1: Summary of In Vitro Effects of PI-88 on Cancer and Endothelial Cells
| Assay | Cell Type | Observed Effect | Reference |
| Cell Proliferation | Hepatocellular Carcinoma (HCC) Cells | Inhibition of proliferation, enhanced with heparanase upregulation | [1] |
| Cell Migration | Hepatocellular Carcinoma (HCC) Cells | Inhibition of migration, enhanced with heparanase upregulation | [1] |
| Endothelial Cell Proliferation | Not specified | Potent inhibition of growth factor-induced proliferation | [3] |
| Endothelial Cell Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) or similar | Potent inhibition of tube formation on Matrigel | |
| Angiogenesis (in vitro) | Human placental vessels | Potent anti-angiogenic properties |
Core Mechanism of Action
PI-88 exerts its anti-cancer effects through a dual mechanism of action, primarily centered on the inhibition of heparanase and the sequestration of angiogenic growth factors.
-
Heparanase Inhibition: PI-88 acts as a heparan sulfate mimetic, competitively inhibiting the endo-β-D-glucuronidase activity of heparanase. This enzymatic activity is crucial for the degradation of heparan sulfate proteoglycans (HSPGs) in the extracellular matrix (ECM) and on the cell surface. By inhibiting heparanase, PI-88 prevents the breakdown of the ECM, a critical step in tumor cell invasion and metastasis.
-
Sequestration of Angiogenic Growth Factors: PI-88 binds with high affinity to key pro-angiogenic growth factors, most notably Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF). This interaction prevents these growth factors from binding to their respective receptors on endothelial cells, thereby inhibiting downstream signaling pathways that lead to angiogenesis.
Signaling Pathways Modulated by PI-88
The inhibitory actions of PI-88 impact several critical signaling pathways involved in tumorigenesis and angiogenesis. The primary pathways affected are those downstream of heparanase activity and those activated by VEGF and FGF. Notably, heparanase itself can induce endothelial cell migration through the activation of the Protein Kinase B (Akt) signaling pathway.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize the preclinical activity of PI-88 are outlined below. These protocols are representative of standard procedures in the field and would be applicable for the evaluation of PI-88 and similar compounds.
Heparanase Enzymatic Activity Assay
This assay is designed to quantify the inhibitory effect of a compound on the enzymatic activity of heparanase.
Objective: To measure the percent inhibition of heparanase-mediated cleavage of a heparan sulfate substrate by PI-88.
Materials:
-
Recombinant human heparanase
-
Heparan sulfate substrate (e.g., fondaparinux-biotin)
-
Streptavidin-conjugated reporter (e.g., horseradish peroxidase)
-
TMB substrate
-
96-well microtiter plates
-
PI-88 (Muparfostat)
-
Assay buffer
Procedure:
-
Coat a 96-well plate with the heparan sulfate substrate and incubate to allow for binding.
-
Wash the plate to remove any unbound substrate.
-
Prepare serial dilutions of PI-88 in assay buffer.
-
Add the PI-88 dilutions to the wells, followed by the addition of a fixed concentration of recombinant heparanase.
-
Incubate the plate to allow for the enzymatic reaction to occur.
-
Wash the plate to remove cleaved substrate fragments.
-
Add the streptavidin-conjugated reporter, which will bind to the remaining intact biotinylated substrate.
-
Wash away any unbound reporter.
-
Add the TMB substrate and incubate until a color change is observed.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition of heparanase activity for each concentration of PI-88 relative to a vehicle control.
Endothelial Cell Tube Formation Assay
This assay assesses the anti-angiogenic potential of a compound by measuring its ability to inhibit the formation of capillary-like structures by endothelial cells.
Objective: To evaluate the effect of PI-88 on the in vitro formation of tube-like structures by human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane matrix (e.g., Matrigel)
-
96-well culture plates
-
PI-88 (Muparfostat)
-
Calcein AM (for fluorescent visualization)
Procedure:
-
Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C to allow the matrix to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of PI-88 or a vehicle control.
-
Seed the HUVEC suspension onto the solidified basement membrane matrix.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualize the formation of tube-like structures using a phase-contrast microscope.
-
For quantification, the cells can be labeled with Calcein AM, and the total tube length and number of branch points can be measured using image analysis software.
-
Compare the extent of tube formation in the PI-88-treated wells to the vehicle control wells.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Objective: To determine the effect of PI-88 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., HepG2, Huh7 for hepatocellular carcinoma)
-
Complete cell culture medium
-
96-well culture plates
-
PI-88 (Muparfostat)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing serial dilutions of PI-88 or a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each PI-88 concentration relative to the vehicle control and, if possible, determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of an anti-cancer compound like PI-88 in cancer cell lines.
References
- 1. PI-88 inhibits postoperative recurrence of hepatocellular carcinoma via disrupting the surge of heparanase after liver resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PI-88 and novel heparan sulfate mimetics inhibit angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PI-88 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-88, also known as Muparfostat, is a complex mixture of highly sulfated, monophosphorylated mannose oligosaccharides. It is a first-in-class heparan sulfate mimetic investigated for its anti-cancer properties. PI-88 exhibits a dual mechanism of action by inhibiting heparanase and antagonizing the activity of various angiogenic growth factors. These application notes provide a comprehensive overview of the in vitro applications of PI-88, with detailed protocols for key cell-based assays to evaluate its bioactivity.
Mechanism of Action
PI-88's anti-cancer effects stem from its ability to interfere with two critical processes in tumor progression: angiogenesis and metastasis.[1]
-
Heparanase Inhibition: PI-88 is a potent inhibitor of heparanase, an endo-β-D-glucuronidase that degrades heparan sulfate proteoglycans (HSPGs) in the extracellular matrix (ECM) and on cell surfaces.[2] Heparanase activity is upregulated in many tumors and is associated with increased metastatic potential. By inhibiting heparanase, PI-88 prevents the breakdown of the ECM, a crucial step for cancer cell invasion and metastasis.[3]
-
Antagonism of Angiogenic Growth Factors: PI-88 binds with high affinity to the heparan sulfate-binding domains of key angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factors (FGF-1 and FGF-2).[4] This interaction prevents these growth factors from binding to their receptors on endothelial cells, thereby inhibiting downstream signaling pathways that lead to endothelial cell proliferation, migration, and the formation of new blood vessels.[2]
Signaling Pathway of PI-88's Dual Action
Caption: Dual inhibitory mechanism of PI-88.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of PI-88. It is important to note that specific IC50 values and effective concentrations can vary depending on the cell line and assay conditions.
| Assay | Target | Cell Line | Metric | Result | Reference |
| Heparanase Inhibition | Heparanase Enzyme | N/A | IC50 | ~1 µM | |
| Cell Proliferation | Hepatocellular Carcinoma Cells | Not Specified | Inhibition | Dose-dependent | |
| Cell Migration | Hepatocellular Carcinoma Cells | Not Specified | Inhibition | Dose-dependent |
| Angiogenesis-Related Assays | Cell Line | Metric | Result | Reference |
| Endothelial Cell Proliferation | Endothelial Cells | Inhibition | Potent inhibitor | |
| Endothelial Tube Formation | HUVEC | Inhibition | Significant |
Experimental Protocols
Heparanase Activity Assay
This assay measures the inhibitory effect of PI-88 on heparanase enzymatic activity.
Materials:
-
Recombinant human heparanase
-
Heparan sulfate substrate (e.g., Fondaparinux)
-
PI-88
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of PI-88 in the assay buffer.
-
In a 96-well plate, add a fixed amount of recombinant heparanase to each well.
-
Add the serially diluted PI-88 or vehicle control to the wells.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding the heparan sulfate substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction (e.g., by heat inactivation).
-
Measure the product of the enzymatic reaction using a suitable detection method.
-
Calculate the percentage of heparanase inhibition for each PI-88 concentration relative to the vehicle control.
Endothelial Cell Tube Formation Assay
This assay assesses the anti-angiogenic potential of PI-88 by measuring the inhibition of capillary-like structure formation by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane matrix (e.g., Matrigel)
-
PI-88
-
Angiogenic stimulus (e.g., VEGF)
-
96-well plate
-
Microscope
Procedure:
-
Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate.
-
Allow the matrix to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in a serum-reduced medium.
-
Add various concentrations of PI-88 to the HUVEC suspension.
-
Add an angiogenic stimulus (e.g., VEGF) to the cell suspension (except for the negative control).
-
Seed the HUVEC suspension onto the solidified matrix.
-
Incubate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualize and quantify the formation of tube-like structures using a microscope and appropriate software.
Cell Viability/Proliferation Assay (MTT Assay)
This assay determines the effect of PI-88 on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
PI-88
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of PI-88 or vehicle control.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of PI-88 on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
PI-88
-
6-well or 12-well plates
-
Pipette tip or cell scraper
-
Microscope with a camera
Procedure:
-
Seed cells in a plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove dislodged cells.
-
Add fresh medium containing various concentrations of PI-88 or a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours).
-
Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by PI-88.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
PI-88
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat them with various concentrations of PI-88 or a vehicle control for a specified time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided with the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
General Experimental Workflow
Caption: A generalized workflow for in vitro cell-based assays with PI-88.
References
Application Notes and Protocols for the Preparation and Use of PI-88 (Muparfostat)
A Note on Nomenclature: The compound referred to as PT-88 in the user request is likely a typographical error for PI-88, also known as Muparfostat. All information herein pertains to PI-88 (Muparfostat), a well-researched heparanase inhibitor.
Introduction
PI-88 (Muparfostat) is a complex mixture of highly sulfated, monophosphorylated mannose oligosaccharides derived from the extracellular phosphomannan of the yeast Pichia holstii. It is a potent inhibitor of heparanase, the only known mammalian endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs). By inhibiting heparanase, PI-88 blocks the release of a variety of pro-angiogenic and pro-inflammatory factors sequestered in the extracellular matrix, thereby impeding tumor growth, metastasis, and angiogenesis.[1][2] PI-88 also directly interacts with and neutralizes the activity of key angiogenic growth factors, including vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF).[2]
These application notes provide detailed protocols for the dissolution, preparation, and experimental use of PI-88 for researchers, scientists, and drug development professionals.
Physicochemical and Biological Properties
A summary of the key quantitative data for PI-88 is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Synonyms | Muparfostat, Heparanase inhibitor PI-88, Phosphomannopentaose Sulfate | [2] |
| Molecular Weight (Average) | 2100 - 2585 Da | [3] |
| Water Solubility | 1.24 mg/mL | |
| Mechanism of Action | Competitive inhibitor of heparanase; Antagonist of VEGF and FGF binding to heparan sulfate | |
| IC50 (Heparanase Inhibition) | 0.98 µM |
Signaling Pathway of PI-88 Action
PI-88 exerts its biological effects through a dual mechanism of action. Firstly, as a heparan sulfate mimetic, it competitively inhibits the enzymatic activity of heparanase. This prevents the degradation of heparan sulfate proteoglycans in the extracellular matrix (ECM), thereby inhibiting the release of sequestered pro-angiogenic growth factors such as VEGF and FGF. Secondly, PI-88 can directly bind to these growth factors, preventing their interaction with their respective receptors on endothelial cells and further downstream signaling that leads to cell proliferation, migration, and angiogenesis.
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of PI-88 that can be further diluted to the desired working concentrations for various experiments.
Materials:
-
PI-88 (Muparfostat) powder
-
Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, conical tubes (e.g., 1.5 mL, 15 mL, or 50 mL)
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing the Compound: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of PI-88 powder using a calibrated analytical balance.
-
Reconstitution:
-
For a 10 mg/mL stock solution , add the appropriate volume of sterile water or PBS to the vial containing the PI-88 powder. For example, to prepare 1 mL of a 10 mg/mL solution, add 1 mL of solvent to 10 mg of PI-88.
-
Gently vortex the solution until the PI-88 is completely dissolved. If necessary, sonication in a water bath for a few minutes may aid dissolution. Visually inspect the solution to ensure there are no visible particulates.
-
-
Sterilization (Optional but Recommended for Cell Culture): If the stock solution is intended for use in cell culture experiments, it is advisable to filter-sterilize it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months. For short-term storage (up to one week), the solution can be kept at 4°C.
-
In Vitro Experimental Protocols
a) Heparanase Activity Assay
This protocol provides a general workflow for assessing the inhibitory effect of PI-88 on heparanase enzymatic activity.
Materials:
-
Recombinant human heparanase
-
Heparan sulfate substrate (e.g., Fondaparinux)
-
PI-88 stock solution
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Detection reagent (e.g., WST-1)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the PI-88 stock solution in the assay buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add a fixed amount of recombinant heparanase to each well.
-
Add the diluted PI-88 solutions or a vehicle control (assay buffer) to the respective wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for the interaction between the enzyme and the inhibitor.
-
Initiate the reaction by adding the heparan sulfate substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction, for example, by heat inactivation.
-
Add the detection reagent and incubate according to the manufacturer's instructions to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of heparanase inhibition for each PI-88 concentration relative to the vehicle control.
b) Endothelial Cell Proliferation/Viability Assay
This protocol can be used to evaluate the effect of PI-88 on the proliferation and viability of endothelial cells (e.g., HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
PI-88 stock solution
-
Cell viability reagent (e.g., MTT, XTT, or a luminescent ATP-based assay kit)
-
96-well cell culture plates
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the PI-88 stock solution in the cell culture medium. Typical working concentrations may range from 1 µg/mL to 100 µg/mL.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of PI-88 or a vehicle control.
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
Express the results as a percentage of the vehicle-treated control cells.
c) Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of PI-88 on the migratory capacity of endothelial cells.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
PI-88 stock solution
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip
Procedure:
-
Seed HUVECs in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a linear scratch or "wound" in the center of the cell monolayer.
-
Gently wash the wells with PBS to remove any detached cells.
-
Replace the PBS with fresh cell culture medium containing different concentrations of PI-88 or a vehicle control.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, and 24 hours) using a microscope with a camera.
-
The extent of cell migration can be quantified by measuring the area of the wound at each time point using image analysis software.
In Vivo Experimental Protocol
This protocol provides a general guideline for the preparation and administration of PI-88 in a mouse tumor model.
Materials:
-
PI-88 powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile vials
-
Syringes and needles for injection
Procedure:
-
Preparation of Dosing Solution:
-
On the day of administration, dissolve the required amount of PI-88 powder in sterile PBS to achieve the desired final concentration. For example, for a dose of 20 mg/kg for a 25 g mouse, you would need 0.5 mg of PI-88. If the injection volume is 100 µL, the concentration of the dosing solution would be 5 mg/mL.
-
Ensure the PI-88 is completely dissolved by vortexing.
-
-
Administration:
-
The route of administration can be subcutaneous (s.c.) or intraperitoneal (i.p.).
-
Administer the prepared PI-88 solution to the mice according to the planned dosing schedule. Dosing can be daily or on a different schedule depending on the experimental design.
-
-
Monitoring:
-
Monitor the animals regularly for any signs of toxicity and for tumor growth.
-
At the end of the study, tumors can be excised for further analysis.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for conducting in vitro experiments with PI-88.
References
Application Notes and Protocols for PT-88 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the preclinical evaluation of PT-88, a novel investigational anti-cancer agent, utilizing a mouse xenograft model. Xenograft models, established by implanting human tumor cells into immunodeficient mice, are a cornerstone of in vivo efficacy testing for novel therapeutics.[1][2][3][4] This document outlines detailed protocols for establishing a cell line-derived xenograft (CDX) model, administration of this compound, and monitoring of tumor growth and treatment efficacy. Additionally, it includes a proposed mechanism of action for this compound, targeting the STAT3 signaling pathway, a critical mediator of tumor cell proliferation, survival, and metastasis.[5]
Hypothetical Mechanism of Action: this compound is hypothesized to be a potent and selective inhibitor of the STAT3 signaling pathway. Constitutive activation of STAT3 is a frequent event in a wide range of human cancers, contributing to uncontrolled cell growth and resistance to apoptosis. This compound is believed to interfere with the phosphorylation and subsequent dimerization of STAT3, preventing its translocation to the nucleus and transcription of downstream target genes involved in tumorigenesis.
Data Presentation
The following tables provide a template for summarizing quantitative data from a typical in vivo efficacy study of this compound.
Table 1: Tumor Growth Inhibition (TGI) of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 28 (mm³) ± SEM | Percent TGI (%) |
| Vehicle Control | - | Daily (PO) | 1500 ± 150 | - |
| This compound | 25 | Daily (PO) | 800 ± 95 | 46.7 |
| This compound | 50 | Daily (PO) | 450 ± 60 | 70.0 |
| Positive Control | Varies | Varies | Varies | Varies |
Table 2: Body Weight Changes in Mice Treated with this compound
| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Change in Body Weight (%) |
| Vehicle Control | - | 20.5 ± 0.5 | 22.0 ± 0.6 | +7.3 |
| This compound | 25 | 20.3 ± 0.4 | 21.5 ± 0.5 | +5.9 |
| This compound | 50 | 20.6 ± 0.5 | 20.0 ± 0.7 | -2.9 |
| Positive Control | Varies | Varies | Varies | Varies |
Experimental Protocols
Cell Line Selection and Culture
A variety of human cancer cell lines can be utilized for establishing xenograft models. The choice of cell line should be based on the cancer type of interest and the expression of the therapeutic target. For a compound targeting the STAT3 pathway, cell lines with known constitutive STAT3 activation would be appropriate.
Protocol:
-
Select a suitable human cancer cell line (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer, HCT116 for colon cancer).
-
Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days to maintain exponential growth. Ensure cells are at 70-80% confluency before harvesting for injection.
-
Routinely test cells for mycoplasma contamination.
Mouse Xenograft Model Establishment
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID), 4-6 weeks old.
-
Selected cancer cell line.
-
Phosphate-buffered saline (PBS), sterile.
-
Matrigel (optional, can improve tumor take and growth).
-
Syringes (1 mL) and needles (27-30 gauge).
Protocol:
-
Acclimatize mice for at least one week prior to the experiment.
-
On the day of injection, harvest cells by trypsinization and wash twice with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^6 to 10 x 10^7 cells/mL. Perform a cell count using a hemocytometer and assess viability with trypan blue.
-
Inject 0.1-0.2 mL of the cell suspension subcutaneously into the right flank of each mouse.
-
Monitor the mice regularly for tumor formation. Tumors typically become palpable within 7-14 days.
This compound Administration and Efficacy Monitoring
Protocol:
-
Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control), with 8-10 mice per group.
-
Prepare this compound formulation fresh daily according to its solubility characteristics (e.g., suspension in 0.5% methylcellulose).
-
Administer this compound and vehicle control at the designated dose and schedule (e.g., daily via oral gavage).
-
Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 . A more accurate formula for tumors under 1500 mm³ is Volume = 1/6 π × Length × Width × (Length + Width)/2 .
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the animals daily for any clinical signs of distress or toxicity.
-
The study is typically concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic biomarker analysis).
Visualizations
References
- 1. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug efficacy testing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 4. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of PT-88
For Researchers, Scientists, and Drug Development Professionals
Introduction
PT-88 is a highly selective and potent inhibitor of the mammalian target of rapamycin (mTOR), demonstrating an IC50 of 1.2 nM. It effectively targets both mTORC1 and mTORC2 complexes, which are crucial protein kinases involved in cell growth, proliferation, and survival. These characteristics make this compound a compound of significant interest for in vivo research, particularly in the field of oncology for tumors where the mTOR pathway is dysregulated. This document provides detailed application notes and protocols for the in vivo administration of this compound based on preclinical studies.
Data Presentation
Table 1: In Vivo Efficacy of this compound in an MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | Intravenously | Once daily | 0 |
| This compound | 5 | Intravenously | Once daily | 88 |
Data synthesized from preclinical studies involving MCF-7 subcutaneous bearing nude mice models.[1]
Table 2: Pharmacokinetic Profile of this compound in Sprague-Dawley Rats
| Parameter | Value (5 mg/kg, intravenous) |
| T 1/2 (h) | 2.57 ± 0.34 |
| Cmax (ng/mL) | 1876.4 ± 234.5 |
| AUC (0-t) (ng·h/mL) | 4532.1 ± 567.8 |
| CL (L/h/kg) | 1.10 ± 0.14 |
| Vd (L/kg) | 3.89 ± 0.49 |
Pharmacokinetic parameters of this compound following a single intravenous administration.
Experimental Protocols
1. Animal Models
-
Xenograft Tumor Model: Severe combined immunodeficient (SCID) or nude mice are commonly used for establishing xenograft models with human cancer cell lines (e.g., MCF-7 for breast cancer).
-
Cell Implantation: Subcutaneously inject approximately 5 x 10^6 cancer cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment. Tumor volume should be measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²) / 2.
2. This compound Formulation and Administration
-
Formulation: For intravenous administration, this compound can be encapsulated in a lipodisc formulation to improve its pharmacokinetic and biosafety profiles.[1] A typical vehicle for mTOR inhibitors for in vivo use is a solution of 5% N,N-dimethylacetamide (DMA), 40% propylene glycol, and 55% of a 30% aqueous solution of hydroxypropyl-β-cyclodextrin (HPβCD).
-
Administration Route: Intravenous (IV) injection via the tail vein is a common route for delivering this compound in preclinical models to ensure systemic exposure.[1]
-
Dosing: Based on preclinical studies, a dose of 5 mg/kg administered once daily has been shown to be effective in inhibiting tumor growth in an MCF-7 xenograft model.[1]
3. In Vivo Efficacy Study Protocol
-
Animal Acclimatization: Acclimate animals to the facility for at least one week before the start of the experiment.
-
Tumor Cell Implantation: Implant cancer cells as described in the animal models section.
-
Randomization: Once tumors reach the desired size, randomize the animals into treatment and control groups.
-
Treatment Initiation:
-
Treatment Group: Administer this compound at the determined dose and schedule (e.g., 5 mg/kg, IV, once daily).
-
Control Group: Administer the vehicle solution following the same schedule and route as the treatment group.
-
-
Monitoring:
-
Measure tumor volume and body weight of each animal twice weekly.
-
Observe the animals daily for any signs of toxicity or adverse effects.
-
-
Study Termination: Euthanize the animals when tumors in the control group reach a predetermined size or at the end of the study period.
-
Tissue Collection: At necropsy, collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).
Mandatory Visualization
Signaling Pathway
Caption: this compound inhibits both mTORC1 and mTORC2, blocking downstream signaling for cell growth and survival.
Experimental Workflow
Caption: Workflow for an in vivo efficacy study of this compound in a xenograft mouse model.
References
Application Notes and Protocols for Combining PI-88 with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the preclinical and clinical studies of PI-88 (muparfostat), a heparanase inhibitor, in combination with other cancer therapies. Detailed protocols for representative studies are included to guide future research and development.
Introduction
PI-88 is a highly sulfated oligosaccharide that acts as a potent inhibitor of heparanase, the sole endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs).[1] Upregulation of heparanase is observed in numerous cancers and is associated with increased tumor growth, angiogenesis, metastasis, and poor prognosis.[2] PI-88 exerts its anti-cancer effects by inhibiting heparanase-mediated degradation of the extracellular matrix (ECM) and by sequestering pro-angiogenic growth factors such as fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF), thereby inhibiting angiogenesis and tumor progression.[3][4] Preclinical and clinical studies have explored the potential of PI-88 both as a monotherapy and in combination with conventional chemotherapies.[5]
Combining PI-88 with Chemotherapy
The rationale for combining PI-88 with chemotherapy stems from their complementary mechanisms of action. While chemotherapy directly targets rapidly dividing cancer cells, PI-88 targets the tumor microenvironment by inhibiting angiogenesis and metastasis. Preclinical studies have shown that PI-88 can enhance the efficacy of cytotoxic agents. Clinical trials have primarily focused on combining PI-88 with docetaxel in various solid tumors.
Table 1: Summary of Clinical Trials of PI-88 in Combination with Docetaxel
| Cancer Type | Phase | Treatment Regimen | Key Efficacy Results | Key Toxicity Findings | Reference |
| Advanced Solid Malignancies | I | PI-88 (escalating doses up to 250 mg/day) SC for 4 days/week for 3 weeks + Docetaxel (30 mg/m²) IV on days 1, 8, 15 of a 28-day cycle | No objective responses observed. 9 out of 15 evaluable patients had stable disease for >2 cycles. | Well-tolerated. Frequent minor toxicities included fatigue, dysgeusia, and thrombocytopenia. No dose-limiting toxicities observed. | |
| Metastatic Castrate-Resistant Prostate Cancer (CRPC) | I/II | PI-88 + Docetaxel (75 mg/m²) IV every 3 weeks | PSA response (50% reduction): 70%. Median survival: 61 weeks. 1-year survival: 71%. | Higher-than-expected febrile neutropenia (27%), leading to early trial termination. |
Experimental Protocols
Protocol 1: Phase I Study of PI-88 and Docetaxel in Advanced Malignancies
This protocol is based on the study by Chow et al. (2008).
1. Patient Population:
-
Patients with advanced solid malignancies refractory to standard therapy.
-
ECOG performance status of 0-2.
-
Adequate organ function.
2. Treatment Regimen:
-
PI-88: Administered subcutaneously (SC) daily for 4 consecutive days each week for 3 weeks of a 28-day cycle. Doses were escalated in cohorts of patients (e.g., 160 mg/day, 190 mg/day, 220 mg/day, 250 mg/day).
-
Docetaxel: Administered as an intravenous (IV) infusion at a fixed dose of 30 mg/m² on days 1, 8, and 15 of each 28-day cycle.
3. Study Endpoints:
-
Primary: Maximum tolerated dose (MTD) of PI-88 in combination with docetaxel, safety, and toxicity.
-
Secondary: Pharmacokinetics of PI-88 and docetaxel, and preliminary anti-tumor activity (response rate, stable disease).
4. Assessments:
-
Toxicity was monitored continuously and graded according to NCI-CTCAE.
-
Tumor response was assessed every two cycles using RECIST criteria.
-
Pharmacokinetic blood samples for PI-88 and docetaxel were collected at specified time points.
5. Biomarker Analysis:
-
Plasma and urine levels of FGF-2 and plasma levels of VEGF were measured to assess the biological activity of PI-88.
Signaling Pathways and Mechanisms of Action
While a direct link between PI-88 and the MyD88 signaling pathway is not strongly established, the mechanism of heparanase inhibition by PI-88 has well-documented downstream effects on tumor angiogenesis and metastasis. Heparan sulfate, the substrate for heparanase, has been shown to be involved in MyD88-dependent and -independent pathways in dendritic cell maturation. However, the effect of a heparanase inhibitor on this specific pathway is not clear. There is evidence of crosstalk between the MyD88 and Focal Adhesion Kinase (FAK) pathways, and FAK is involved in cell adhesion, a process influenced by heparanase.
The primary and well-established mechanism of PI-88 is the inhibition of heparanase, leading to:
-
Inhibition of Angiogenesis: By preventing the release of pro-angiogenic growth factors (VEGF, FGF) sequestered by heparan sulfate proteoglycans in the extracellular matrix.
-
Inhibition of Metastasis: By maintaining the integrity of the basement membrane and extracellular matrix, thus preventing tumor cell invasion and dissemination.
Experimental Workflow Diagrams
The following diagram illustrates a typical workflow for a Phase I/II clinical trial combining PI-88 with chemotherapy.
PI-88 in Other Cancer Types
Hepatocellular Carcinoma (HCC)
PI-88 has been investigated as an adjuvant therapy for HCC after curative resection. A Phase II trial showed that PI-88 at 160 mg/day was safe and showed preliminary efficacy in delaying tumor recurrence. A long-term follow-up study suggested a significant survival advantage for patients receiving this dose.
Table 2: Phase II Study of Adjuvant PI-88 in HCC
| Treatment Group | N | Recurrence-Free at Completion | Key Findings | Reference |
| Untreated Control | 58 | 29 (50%) | - | |
| PI-88 160 mg/day | 56 | 35 (63%) | Optimal and safe dose with preliminary efficacy. | |
| PI-88 250 mg/day | 54 | 22 (41%) | Higher rate of hepatotoxicity-related withdrawals. |
Melanoma
Phase I and II trials have evaluated PI-88 in patients with advanced melanoma. As a monotherapy, PI-88 was generally well-tolerated, with some evidence of disease control. One patient in a Phase I study had a partial response that was maintained for over 50 months.
Table 3: Phase II Study of PI-88 Monotherapy in Advanced Melanoma
| Efficacy Endpoint | Result | Reference |
| Partial Response (PR) | 2.4% (1 patient) | |
| Stable Disease (SD) | 14.6% (6 patients) | |
| Progressive Disease (PD) | 73.2% (30 patients) | |
| Disease Control Rate (PR+SD) | 36% | |
| Median Time to Progression | 1.7 months | |
| Median Overall Survival | 9.0 months |
Conclusion
PI-88, a heparanase inhibitor, has shown a manageable safety profile and some evidence of clinical activity in combination with chemotherapy and as an adjuvant therapy. The combination of PI-88 with docetaxel is feasible, but careful monitoring for hematologic toxicity is required, especially at higher doses of docetaxel. Further studies are warranted to optimize the dosing and scheduling of PI-88 in combination regimens and to identify patient populations most likely to benefit from this therapeutic approach. The development of next-generation heparanase inhibitors continues to be an active area of research.
References
- 1. PI-88 and Related Heparan Sulfate Mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heparanase: from basic research to therapeutic applications in cancer and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I pharmacological and biological study of PI-88 and docetaxel in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI-88 and novel heparan sulfate mimetics inhibit angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
Application Notes and Protocols for Immunofluorescence Staining of PT-88 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
PT-88 is a novel, potent, and highly selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism. Dysregulation of the PI3K/Akt/mTOR cascade is a hallmark of various cancers, making it a key target for therapeutic intervention. This compound exerts its anti-neoplastic effects by binding to the kinase domain of PI3K, preventing the phosphorylation of Akt and subsequent downstream signaling.
These application notes provide a detailed protocol for the immunofluorescent staining of cells treated with this compound. Immunofluorescence is a powerful technique to visualize the subcellular localization and quantify the expression levels of key proteins within a signaling pathway. By analyzing the phosphorylation status and localization of Akt and downstream effectors like ribosomal protein S6, researchers can effectively assess the cellular response to this compound treatment.
Principle
The protocol below describes an indirect immunofluorescence method. This technique involves the use of a primary antibody that specifically binds to the target protein. Subsequently, a fluorophore-conjugated secondary antibody, which recognizes the primary antibody, is used for detection. This approach provides signal amplification as multiple secondary antibodies can bind to a single primary antibody. The protocol is optimized for adherent cells grown on coverslips.
Data Presentation
The following table summarizes the expected quantitative data from immunofluorescence analysis of cells treated with this compound. The data represents the mean fluorescence intensity (MFI) of phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (p-S6), normalized to untreated control cells.
| Treatment Group | Concentration (nM) | Mean Fluorescence Intensity (p-Akt Ser473) | Mean Fluorescence Intensity (p-S6 Ser235/236) |
| Untreated Control | 0 | 1.00 | 1.00 |
| This compound | 10 | 0.65 | 0.58 |
| This compound | 50 | 0.28 | 0.21 |
| This compound | 100 | 0.12 | 0.09 |
Experimental Protocols
Materials and Reagents
-
Glass coverslips (18 mm)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary antibodies (e.g., Rabbit anti-phospho-Akt (Ser473), Mouse anti-phospho-S6 Ribosomal Protein (Ser235/236))
-
Fluorophore-conjugated secondary antibodies (e.g., Goat anti-Rabbit IgG (H+L) Alexa Fluor 488, Goat anti-Mouse IgG (H+L) Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
Cell Culture and Treatment
-
Sterilize glass coverslips by immersing in 70% ethanol and passing them through a flame. Place one sterile coverslip into each well of a 6-well plate.
-
Seed cells (e.g., MCF-7, U87-MG) onto the coverslips at a density that will result in 60-70% confluency at the time of staining.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Treat the cells with the desired concentrations of this compound (e.g., 10, 50, 100 nM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
Immunofluorescence Staining Protocol
-
Fixation:
-
Permeabilization:
-
Permeabilize the cells by adding 1 mL of 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by adding 1 mL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies to their recommended concentrations in Blocking Buffer.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer. Protect from light from this point forward.
-
Aspirate the wash buffer and add the diluted secondary antibody solution to the coverslips.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBST for 5 minutes each in the dark.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells a final two times with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filters for each fluorophore.
-
Quantify the fluorescence intensity of the target proteins using image analysis software (e.g., ImageJ, CellProfiler).
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Immunofluorescence Experimental Workflow
Caption: Workflow for immunofluorescence staining of this compound treated cells.
References
PT-88: Information Not Found in Public Domain for Neurobiology Research Applications
Detailed application notes, experimental protocols, and quantitative data regarding the use of a compound specifically designated as "PT-88" in neurobiology research are not available in the public domain based on a comprehensive search of scientific literature and resources.
It is possible that "this compound" may be an internal company code for a drug in early-stage development, a compound that has not yet been described in publicly accessible literature, or a misnomer for another molecule. The search results did yield information on other similarly named entities such as:
-
MyD88 (Myeloid differentiation primary response 88): An adapter protein that plays a crucial role in the innate immune system and has been implicated in neuro-inflammatory processes.
-
GPR88 (G protein-coupled receptor 88): An orphan receptor highly expressed in the brain, particularly in the striatum, and is being investigated as a potential target for neuropsychiatric and neurodegenerative disorders.
-
TTK88 (Tramtrack 88): A transcriptional repressor involved in neuronal cell fate determination in Drosophila.
-
PI-88: An inhibitor of heparanase with anti-angiogenic properties that has been investigated in the context of cancer therapy.
However, none of these are synonymous with "this compound," and their neurobiological roles are distinct.
Without any foundational information on the chemical structure, biological targets, or mechanism of action of this compound, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or diagrams of signaling pathways.
Researchers, scientists, and drug development professionals seeking information on "this compound" are advised to consult internal documentation if this is a proprietary compound or verify the correct nomenclature. If "this compound" is a newly emerging therapeutic, information may become available in the future through scientific publications and conference presentations. At present, no public data exists to fulfill the request for detailed application notes and protocols in neurobiology research.
Research Plan for Investigating the Anti-Cancer Effects of PT-88
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
PT-88, also known as Muparfostat, is a novel investigational drug with a dual mechanism of action targeting key pathways in cancer progression. It is a highly sulfated oligosaccharide that acts as a heparan sulfate mimetic. This dual functionality allows it to both inhibit the enzymatic activity of heparanase and sequester essential angiogenic growth factors, positioning it as a promising candidate for anti-cancer therapy. This document provides a comprehensive research plan outlining detailed application notes and protocols for the pre-clinical evaluation of this compound.
Mechanism of Action
This compound exerts its anti-cancer effects through two primary mechanisms:
-
Heparanase Inhibition: Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate side chains of heparan sulfate proteoglycans (HSPGs) in the extracellular matrix (ECM) and on the cell surface. This enzymatic activity is crucial for cancer cell invasion, metastasis, and angiogenesis, as it releases a variety of pro-angiogenic and pro-metastatic factors. This compound competitively inhibits heparanase, thereby preventing ECM degradation and the subsequent release of these bioactive molecules.
-
Sequestration of Angiogenic Growth Factors: The highly sulfated nature of this compound allows it to bind with high affinity to the heparan sulfate-binding domains of key angiogenic growth factors, most notably Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF). By sequestering these growth factors, this compound prevents their interaction with their respective receptors on endothelial cells, thereby inhibiting downstream signaling pathways that are critical for angiogenesis.
Quantitative Data Summary
The following tables summarize the key quantitative data from pre-clinical and clinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Assay System | Result | Reference |
| Heparanase Inhibition (IC50) | Enzymatic Assay | 0.98 µM | [1] |
| Inhibition of Endothelial Cell Proliferation | HUVEC Proliferation Assay | Potent | [1] |
| Inhibition of Endothelial Tube Formation | Matrigel Tube Formation Assay | Potent | [1] |
Table 2: In Vivo Efficacy of this compound in a Rat Mammary Adenocarcinoma Model
| Parameter | Treatment Group | Result | Reference |
| Primary Tumor Growth Inhibition | This compound | ~50% | [1] |
| Lymph Node Metastasis Inhibition | This compound | ~40% | [1] |
Table 3: Phase II Clinical Trial of Adjuvant this compound in Hepatocellular Carcinoma (HCC) Following Curative Resection
| Parameter | Control Group (No Treatment) | This compound (160 mg/day) | This compound (250 mg/day) | Reference |
| Recurrence-Free Rate at Completion of Treatment | 50% (29/58 patients) | 63% (35/56 patients) | 41% (22/54 patients) |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.
1. Heparanase Activity Inhibition Assay
-
Objective: To determine the in vitro potency of this compound in inhibiting heparanase enzymatic activity.
-
Principle: This assay measures the cleavage of a heparan sulfate substrate by recombinant human heparanase in the presence and absence of this compound.
-
Materials:
-
Recombinant human heparanase
-
Heparan sulfate substrate (e.g., fondaparinux-biotin)
-
This compound (Muparfostat)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 2 mM CaCl2, 2 mM MgCl2)
-
Streptavidin-coated microplate
-
Detection reagent (e.g., Europium-labeled anti-fondaparinux antibody)
-
Plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add recombinant human heparanase to each well of a microplate, followed by the addition of the this compound dilutions or vehicle control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the heparan sulfate substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).
-
Transfer the reaction mixture to a streptavidin-coated microplate and incubate for 60 minutes at room temperature to capture the biotinylated substrate.
-
Wash the plate to remove unbound components.
-
Add the detection reagent and incubate for 60 minutes at room temperature.
-
Wash the plate and measure the signal using a plate reader.
-
Calculate the percentage of heparanase inhibition for each this compound concentration and determine the IC50 value.
-
2. In Vitro Endothelial Cell Tube Formation Assay
-
Objective: To assess the anti-angiogenic potential of this compound by evaluating its effect on the formation of capillary-like structures by endothelial cells.
-
Principle: Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), when cultured on a basement membrane extract (e.g., Matrigel), will form three-dimensional, tube-like structures. This process is dependent on angiogenic factors and can be inhibited by anti-angiogenic agents.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Basement membrane extract (e.g., Matrigel)
-
This compound (Muparfostat)
-
VEGF (as a pro-angiogenic stimulus)
-
96-well plate
-
Inverted microscope with a camera
-
Image analysis software
-
-
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to polymerize at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in a basal medium with a low serum concentration.
-
Prepare different concentrations of this compound in the cell suspension.
-
Add a pro-angiogenic stimulus, such as VEGF (e.g., 50 ng/mL), to the appropriate wells.
-
Seed the HUVECs onto the polymerized basement membrane extract.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
-
Compare the results from this compound treated wells to the vehicle control to determine the percentage of inhibition.
-
3. In Vivo Tumor Growth and Metastasis Model
-
Objective: To evaluate the anti-tumor and anti-metastatic efficacy of this compound in a relevant animal model.
-
Principle: A cancer cell line is implanted into immunocompromised mice to establish primary tumors. The effect of this compound on tumor growth and the development of metastases is then assessed.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., human hepatocellular carcinoma cell line like HepG2, or a murine mammary adenocarcinoma cell line)
-
This compound (Muparfostat) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Inject cancer cells subcutaneously or orthotopically into the mice.
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily subcutaneous injections).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the primary tumors for weighing and further analysis (e.g., histology, immunohistochemistry).
-
Examine relevant organs (e.g., lungs, liver, lymph nodes) for the presence of metastases.
-
Quantify the number and size of metastatic nodules.
-
Compare tumor growth rates and metastatic burden between the this compound treated and control groups to determine the in vivo efficacy.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Figure 1. Dual mechanism of action of this compound.
Figure 2. Heparanase-mediated signaling cascade.
Figure 3. Simplified VEGF and FGF signaling pathways.
Experimental Workflow Diagrams
Figure 4. Heparanase activity inhibition assay workflow.
Figure 5. Endothelial cell tube formation assay workflow.
Figure 6. In vivo tumor growth and metastasis study workflow.
References
Troubleshooting & Optimization
PT-88 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with the hypothetical compound PT-88. The following information is based on established methods for enhancing the solubility of poorly soluble research compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving this compound?
A1: this compound is a hydrophobic compound with low aqueous solubility. For initial stock solutions, organic solvents are recommended. The choice of solvent can significantly impact the final achievable concentration. Below is a summary of this compound's solubility in commonly used laboratory solvents.
Data Presentation: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C | Observations |
| Dimethyl Sulfoxide (DMSO) | > 50 | Forms a clear, stable solution. Recommended for primary stock solutions. |
| Dimethylformamide (DMF) | > 30 | Forms a clear solution. |
| Ethanol | ~5 | Limited solubility; may precipitate at higher concentrations or lower temperatures. |
| Methanol | ~2 | Low solubility. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.1 | Practically insoluble.[1][2] |
| Water | < 0.01 | Insoluble.[1] |
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assay. What can I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high-concentration organic stock solution is diluted into an aqueous medium where it is poorly soluble.[2] Several strategies can be employed to mitigate this:
-
Use of Co-solvents: Incorporating a water-miscible organic solvent (a co-solvent) in your final aqueous solution can increase the solubility of this compound.[1]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the aqueous buffer can significantly alter its solubility.
-
Employ Surfactants: Low concentrations of non-ionic surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Prepare a Solid Dispersion: For in vivo studies or more complex formulations, creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate and solubility.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays due to poor solubility.
Cause: Inconsistent solubility and precipitation of this compound can lead to variability in the effective concentration of the compound in your experiments.
Solutions:
-
Optimize Co-solvent Concentration: Experiment with different percentages of a co-solvent like DMSO or ethanol in your final assay medium. It is crucial to keep the final co-solvent concentration low (typically <1%) to avoid solvent-induced artifacts in biological assays.
-
pH Modification: Determine the pKa of this compound. For weakly acidic or basic compounds, adjusting the pH of the buffer can increase solubility by promoting the formation of the more soluble ionized form.
-
Particle Size Reduction: For preparing suspensions, reducing the particle size through techniques like micronization can increase the surface area and improve the dissolution rate.
Issue 2: Difficulty in preparing a stable aqueous formulation for in vivo studies.
Cause: The low aqueous solubility of this compound makes it challenging to prepare formulations suitable for administration in animal models.
Solutions:
-
Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate hydrophobic compounds, forming inclusion complexes that are more water-soluble.
-
Solid Dispersion Technique: Dispersing this compound in a hydrophilic polymer matrix can enhance its solubility and dissolution rate. This is a common technique used in pharmaceutical formulation.
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent
Objective: To prepare a working solution of this compound in an aqueous buffer using a co-solvent to prevent precipitation.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO. Ensure the compound is fully dissolved by vortexing.
-
In a separate tube, add the required volume of PBS for your final working solution.
-
While vortexing the PBS, slowly add the required volume of the this compound stock solution drop-wise to the PBS. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider increasing the proportion of co-solvent or trying an alternative method.
Protocol 2: pH Adjustment for Solubility Enhancement
Objective: To determine the effect of pH on the solubility of this compound.
Materials:
-
This compound powder
-
A series of buffers with varying pH values (e.g., pH 4, 6, 7.4, 8, 10)
-
Vortex mixer
-
Spectrophotometer or HPLC for concentration measurement
Procedure:
-
Add an excess amount of this compound powder to separate tubes containing each of the different pH buffers.
-
Vortex the tubes vigorously for 1 minute.
-
Incubate the samples at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium solubility.
-
Centrifuge the tubes to pellet the undissolved compound.
-
Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC).
-
Plot the solubility of this compound as a function of pH to identify the optimal pH range for dissolution.
Visualizations
Hypothetical Signaling Pathway Affected by this compound
This diagram illustrates a hypothetical signaling cascade that could be modulated by this compound, a common application for novel research compounds.
Caption: Hypothetical signaling pathway where this compound acts as a receptor inhibitor.
Experimental Workflow for Addressing Solubility Issues
This workflow outlines a logical sequence of steps to systematically address and solve solubility problems encountered with a new compound.
Caption: A systematic workflow for troubleshooting the solubility of a research compound.
References
troubleshooting PT-88 inconsistent results in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results during in vitro experiments with PT-88. Our aim is to help you identify potential sources of variability and achieve more reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, also known as PI-88, is an inhibitor of heparanase, an enzyme that degrades heparan sulfate proteoglycans in the extracellular matrix.[1][2] By inhibiting heparanase, this compound blocks angiogenesis at multiple levels.[1] It also interacts with angiogenic growth factors such as VEGF, FGF-1, and FGF-2, reducing their functional activity.[2]
Q2: What are the common causes of inconsistent results in in vitro assays?
Inconsistent results in in vitro assays can stem from a variety of factors. These include variability in experimental conditions such as temperature and pH, issues with cell culture like contamination or inconsistent cell density, improper handling of reagents, and the inherent differences between simplified in vitro systems and complex biological environments.[3]
Troubleshooting Inconsistent this compound Results
Issue 1: High variability in cell viability/cytotoxicity assays between experiments.
High variability in assays designed to measure the effect of this compound on cell viability can be a significant challenge.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cell Density Variation | Ensure consistent cell seeding density across all wells and experiments. Create a standardized protocol for cell counting and seeding. |
| Inconsistent Incubation Times | Strictly adhere to the specified incubation times for this compound treatment and assay development. Use a calibrated timer. |
| Reagent Instability | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock. |
| Serum Component Interference | Components in fetal bovine serum (FBS) can sometimes interfere with compound activity. Test a range of FBS concentrations or consider using serum-free media if your cell line permits. |
| Solvent Effects | If using a solvent (e.g., DMSO) to dissolve this compound, ensure the final concentration is consistent across all wells and is below the threshold known to affect cell viability. Include a solvent-only control. |
Issue 2: Unexpected or inconsistent effects on cell migration or tube formation assays.
As an anti-angiogenic agent, this compound is expected to inhibit cell migration and tube formation. Inconsistent results in these assays can be perplexing.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay. |
| Variability in Matrigel/Collagen Coating | Ensure the thickness and polymerization of the Matrigel or collagen layer are consistent. Pre-test batches of extracellular matrix components. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. |
| Incomplete Inhibition of Angiogenic Factors | The basal media may contain varying levels of growth factors. Consider using a more defined, serum-free, or low-serum medium to reduce this variability. |
Experimental Protocols
Protocol: Endothelial Cell Tube Formation Assay
This protocol outlines a standard method for assessing the anti-angiogenic potential of this compound in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Matrigel
-
24-well plates
-
Calcein AM
Procedure:
-
Thaw Matrigel on ice overnight.
-
Coat a 24-well plate with a thin layer of Matrigel and allow it to polymerize at 37°C for 30 minutes.
-
Seed HUVECs onto the Matrigel-coated wells.
-
Treat the cells with varying concentrations of this compound or a vehicle control.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-6 hours.
-
Stain the cells with Calcein AM.
-
Visualize and quantify the tube formation using a fluorescence microscope and appropriate image analysis software.
Visualizations
This compound Mechanism of Action
References
optimizing PT-88 dosage for minimal toxicity in vivo
This technical support center provides guidance for researchers using PT-88, a novel kinase inhibitor. The following sections offer frequently asked questions and troubleshooting advice to help optimize dosage for maximum efficacy and minimal in vivo toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the Apoptosis-Signal Regulating Kinase 1 (ASK1). In response to cellular stress (e.g., oxidative stress, ER stress), ASK1 activates downstream pathways, including JNK and p38 MAPKs, which can lead to inflammation and apoptosis. By inhibiting ASK1, this compound aims to mitigate this stress response, thereby protecting cells from damage.
Q2: What is the primary toxicity concern observed with this compound in preclinical models?
A2: The primary dose-limiting toxicity observed in preclinical studies is hepatotoxicity. This is characterized by elevated levels of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST). At supra-therapeutic doses, histopathological analysis has shown evidence of centrilobular necrosis in the liver.
Q3: How should this compound be formulated for in vivo administration?
A3: this compound is a hydrophobic molecule with low aqueous solubility. For in vivo studies, we recommend a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The solution should be prepared fresh daily and protected from light. Ensure the compound is fully dissolved before administration.
Q4: What is the recommended starting dose for an in vivo efficacy study in mice?
A4: Based on our dose-range-finding studies, we recommend a starting dose of 10 mg/kg, administered once daily (QD) via oral gavage (PO). This dose has been shown to achieve significant target engagement without inducing significant toxicity markers. See the dose-escalation summary table below for more details.
In Vivo Study Data
Table 1: Summary of 14-Day Dose-Escalation Study in C57BL/6 Mice
| Dose Group (mg/kg, QD, PO) | Average Body Weight Change (%) | Mean Serum ALT (U/L) at Day 14 | Mean Serum AST (U/L) at Day 14 | Target Inhibition (p-ASK1) in Liver (%) |
| Vehicle Control | +5.2% | 35 ± 4 | 60 ± 8 | 0% |
| 10 mg/kg this compound | +3.8% | 45 ± 6 | 72 ± 10 | 75% |
| 30 mg/kg this compound | -2.1% | 150 ± 25 | 280 ± 40 | 92% |
| 60 mg/kg this compound | -8.5% | 450 ± 60 | 710 ± 85 | 95% |
Data are presented as mean ± standard deviation.
Troubleshooting Guide
Issue 1: Higher-than-expected toxicity (e.g., significant body weight loss, elevated ALT/AST) at the recommended 10 mg/kg dose.
-
Possible Cause 1: Formulation Issue.
-
Solution: Ensure the formulation components are of high purity and the final solution is clear and homogenous. Incomplete solubilization of this compound can lead to variable dosing and unexpected toxicity. Prepare the formulation fresh before each use.
-
-
Possible Cause 2: Mouse Strain Sensitivity.
-
Solution: Different mouse strains can exhibit varied metabolic profiles and sensitivity to xenobiotics. The reference data was generated in C57BL/6 mice. If using a different strain (e.g., BALB/c, FVB), consider running a preliminary dose-range-finding study starting at a lower dose (e.g., 5 mg/kg).
-
-
Possible Cause 3: Dosing Error.
-
Solution: Double-check all calculations for dose concentration and volume. Ensure proper calibration of pipettes and syringes.
-
Issue 2: Lack of efficacy at the 10 mg/kg dose.
-
Possible Cause 1: Insufficient Target Engagement.
-
Solution: Confirm target engagement in your specific tumor model or tissue of interest. It is crucial to perform a pilot study to measure the inhibition of phosphorylated ASK1 (p-ASK1) at the expected time of peak drug concentration (Tmax ≈ 2 hours post-dose). See the protocol for biomarker analysis below.
-
-
Possible Cause 2: Rapid Metabolism/Clearance.
-
Solution: The pharmacokinetic profile of this compound may differ in your specific disease model. Consider performing a limited pharmacokinetic (PK) study to measure plasma drug concentrations and ensure adequate exposure is being achieved.
-
-
Possible Cause 3: Inappropriate Dosing Schedule.
-
Solution: While once-daily (QD) dosing is recommended, a twice-daily (BID) schedule at a lower dose (e.g., 5 mg/kg BID) might maintain target inhibition above the required threshold more consistently without increasing peak-concentration-related toxicity.
-
Experimental Protocols
Protocol 1: In Vivo Dose Optimization Workflow
This protocol outlines the steps for establishing the optimal dose of this compound in a new mouse model.
-
Initial Dose-Range Finding:
-
Select 3-4 dose levels based on existing data (e.g., 5, 15, and 45 mg/kg).
-
Administer this compound or vehicle daily for 7-14 days to small groups of animals (n=3-5 per group).
-
Monitor body weight daily and perform terminal blood collection for ALT/AST analysis.
-
This step identifies the Maximum Tolerated Dose (MTD).
-
-
Pharmacodynamic (PD) Assessment:
-
Select 2-3 doses below the MTD.
-
Administer a single dose of this compound.
-
Collect tissue samples at various time points (e.g., 2, 6, 12, 24 hours) post-dose.
-
Analyze tissue lysates for p-ASK1 levels to determine the extent and duration of target inhibition.
-
-
Efficacy Study:
-
Based on the MTD and PD data, select 1-2 doses for a full-scale efficacy study. The optimal dose should provide sustained target inhibition (>70%) with minimal toxicity signals.
-
PT-88 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of PT-88, a highly selective dual mTORC1 and mTORC2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective and potent inhibitor of the mammalian target of rapamycin (mTOR), with an IC50 of 1.2 nM.[1][2] It is a dual inhibitor, targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are key protein kinases involved in regulating cell growth, proliferation, and survival.[1] Its primary application is in the study of tumorigenesis, particularly in breast cancer research.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial to maintain its stability and activity. Recommendations for both the solid form and solutions are summarized below.
Q3: How should I prepare a stock solution of this compound?
Q4: What is the shelf life of this compound?
A4: When stored correctly, this compound is expected to be stable for over two years.[2] It is stable for several weeks at ambient temperature during shipping. However, for long-term storage, it is imperative to follow the recommended temperature guidelines.
Stability and Storage Data
While specific quantitative stability data under various conditions is not available, the following table summarizes the recommended best practices for storage to ensure the long-term stability of this compound.
| Form | Condition | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) |
| Solid (Powder) | Dry, dark place | 0 - 4°C | -20°C |
| In Solvent | - | -20°C (up to 1 month) | -80°C (up to 6 months) |
This information is based on general guidelines for similar compounds and should be supplemented with the information provided in the product's Certificate of Analysis.
Experimental Protocols
Western Blot Analysis of mTOR Pathway Inhibition by this compound
This protocol describes a general method to assess the inhibitory effect of this compound on the mTOR signaling pathway by analyzing the phosphorylation status of downstream targets.
1. Cell Culture and Treatment:
- Plate your cells of interest (e.g., MCF-7 breast cancer cells) in 6-well plates and allow them to reach 70-80% confluency.
- If necessary, starve the cells in a serum-free medium for 16-24 hours to reduce baseline mTOR activity.
- Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or a vehicle control (DMSO) for a predetermined duration (e.g., 2, 6, 24 hours).
- To stimulate the mTOR pathway, you can treat the cells with a growth factor like EGF (100 ng/mL) for 30 minutes before harvesting.
2. Cell Lysis:
- Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
- Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein extract.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a standard method such as the BCA assay.
4. SDS-PAGE and Western Blotting:
- Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR, Akt (a target of mTORC2), and S6K (a target of mTORC1) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Simplified mTOR signaling pathway showing the points of inhibition by this compound.
Caption: General experimental workflow for assessing this compound activity in cell culture.
Troubleshooting Guide
Problem 1: No or weak inhibition of mTOR signaling observed.
| Possible Cause | Suggested Solution |
| Inactive this compound | Ensure that this compound has been stored correctly, protected from light and moisture. Prepare fresh stock solutions. |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of concentrations to determine the optimal inhibitory concentration for your specific cell line. |
| Short Treatment Duration | Increase the incubation time with this compound. Some cellular effects of mTOR inhibition may take longer to become apparent. |
| Cell Line Insensitivity | Different cell lines can have varying sensitivity to mTOR inhibitors. Confirm the expression and activity of the mTOR pathway in your cell line. Consider testing a different, more sensitive cell line as a positive control. |
| Feedback Loop Activation | Inhibition of mTORC1 can sometimes lead to the activation of upstream signaling pathways, such as the PI3K/AKT pathway. As this compound is a dual inhibitor, this is less likely to be a major issue, but it is important to analyze the phosphorylation status of both mTORC1 and mTORC2 targets. |
Problem 2: High variability between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent this compound Solution | Always prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure the stock solution is thoroughly mixed before use. |
| Variations in Cell Culture | Maintain consistent cell culture conditions, including cell density, passage number, and media composition. |
| Inconsistent Pipetting | Use calibrated pipettes and ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound. |
Problem 3: Double bands observed for mTOR in Western Blot.
| Possible Cause | Suggested Solution |
| Post-translational Modifications | mTOR can be subject to various post-translational modifications, such as phosphorylation, which can lead to shifts in its apparent molecular weight. |
| Protein Degradation | The lower molecular weight band could be a degradation product of mTOR. Ensure that protease and phosphatase inhibitors are always included in your lysis buffer and that samples are kept on ice. |
References
Technical Support Center: Identifying Off-Target Effects of PI-88 (Muparfostat)
Disclaimer: The compound "PT-88" referenced in the initial query is likely a typographical error. This document pertains to PI-88 (Muparfostat) , a well-documented heparanase inhibitor.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and characterizing the off-target effects of PI-88 (Muparfostat). The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and summary tables.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PI-88?
PI-88, also known as Muparfostat, is a highly sulfated oligosaccharide that functions as a heparanase inhibitor.[1][2][3][4] Its primary on-target effects are twofold:
-
Inhibition of Heparanase: PI-88 competitively inhibits the endo-β-D-glucuronidase activity of heparanase, an enzyme that degrades heparan sulfate proteoglycans (HSPGs) in the extracellular matrix (ECM).[1] This inhibition prevents the release of pro-angiogenic and pro-metastatic factors stored in the ECM.
-
Sequestration of Angiogenic Growth Factors: Due to its highly sulfated nature, PI-88 can directly bind to and sequester various angiogenic growth factors, such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), preventing them from binding to their cell surface receptors.
Q2: What are the known or suspected off-target effects of PI-88?
Based on clinical trial data and recent preclinical studies, the following off-target effects of PI-88 have been identified or are strongly suspected:
-
Immune-Mediated Thrombocytopenia: Clinical trials have reported thrombocytopenia as a dose-limiting toxicity. This is believed to be an immune-mediated response involving the formation of antibodies against platelet factor 4 (PF4)/heparin complexes, similar to heparin-induced thrombocytopenia (HIT).
-
Interaction with Lipoprotein Lipase (LPL): A recent study has shown that Muparfostat can bind to lipoprotein lipase, potentially leading to hyperlipidemia and hepatic steatosis, particularly in obese individuals.
-
Anticoagulant Effects: As a sulfated oligosaccharide, PI-88 can exhibit anticoagulant properties, leading to a prolongation of the activated partial thromboplastin time (aPTT). This is a common off-target effect for this class of molecules.
Q3: What are the common adverse events observed in clinical trials of PI-88?
Common treatment-related adverse events reported in clinical trials include:
-
Cytopenia (including thrombocytopenia and neutropenia)
-
Injection site hemorrhage and pain
-
Prolongation of prothrombin time (PT) and activated partial thromboplastin time (aPTT)
-
Elevated serum aminotransferase levels (hepatotoxicity)
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with PI-88.
Issue 1: Unexpected cell death or reduced proliferation in vitro at concentrations where heparanase is not fully inhibited.
-
Possible Cause: This could be due to off-target effects on other essential cellular pathways or sequestration of growth factors vital for cell survival in your specific cell line.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: First, confirm that you are observing inhibition of heparanase activity at your experimental concentrations using a heparanase activity assay.
-
Growth Factor Add-Back: Supplement the cell culture medium with additional VEGF and FGF to see if this rescues the phenotype. This can help determine if the effect is due to growth factor sequestration.
-
Kinase Profiling: As PI-88 is a highly charged molecule, it could interact with the ATP-binding pocket of kinases. A kinome profiling assay can identify potential off-target kinase interactions.
-
Cellular Thermal Shift Assay (CETSA): Use CETSA to identify protein targets that are stabilized by PI-88 binding within the cell, which could reveal unexpected off-target interactors.
-
Issue 2: In vivo experiments show significant bleeding or prolonged clotting times at therapeutic doses.
-
Possible Cause: This is likely due to the off-target anticoagulant effects of PI-88.
-
Troubleshooting Steps:
-
Monitor Coagulation Parameters: Routinely monitor aPTT and PT in treated animals.
-
Dose Adjustment: If bleeding is observed, consider a dose reduction or a different dosing schedule.
-
Control Compound: Compare the effects to a known anticoagulant like heparin to understand the relative potency of PI-88's anticoagulant effect.
-
Issue 3: Conflicting results between in vitro and in vivo studies regarding efficacy.
-
Possible Cause: The complex in vivo environment can lead to off-target effects not observed in vitro. For example, the interaction with lipoprotein lipase and the induction of an immune response are in vivo-specific phenomena.
-
Troubleshooting Steps:
-
Assess Lipid Profile: In animal studies, monitor plasma lipid levels to check for hyperlipidemia, which could indicate an off-target effect on lipoprotein lipase.
-
Evaluate Platelet Counts: Regularly monitor platelet counts in treated animals to assess for thrombocytopenia.
-
Immunohistochemistry: Analyze tissues for immune cell infiltration or other unexpected pathological changes.
-
Data Presentation
Table 1: Summary of Known and Potential Off-Target Effects of PI-88
| Off-Target Effect | Potential Interacting Protein(s) | Observed Phenotype | Method of Identification |
| Immune-Mediated Thrombocytopenia | Platelet Factor 4 (PF4) | Reduced platelet count | Clinical Observation, Immunoassays |
| Hyperlipidemia | Lipoprotein Lipase (LPL) | Increased plasma triglycerides | Preclinical in vivo studies |
| Anticoagulation | Antithrombin, other coagulation factors | Prolonged aPTT and PT | Clinical and Preclinical Observations |
| Growth Factor Sequestration | VEGF, FGF | Inhibition of angiogenesis | Biochemical Assays |
Experimental Protocols
Protocol 1: Identifying Off-Target Protein Binding using Affinity Chromatography coupled with Mass Spectrometry
This protocol describes a general workflow to identify proteins that directly bind to PI-88.
-
Immobilization of PI-88:
-
Chemically couple PI-88 to activated chromatography beads (e.g., NHS-activated sepharose). A linker may be required to ensure proper orientation and accessibility of PI-88.
-
Thoroughly wash the beads to remove any unbound PI-88.
-
-
Preparation of Cell Lysate:
-
Lyse cells or tissue of interest in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove insoluble material.
-
-
Affinity Chromatography:
-
Incubate the clarified lysate with the PI-88-coupled beads to allow for binding of target and off-target proteins.
-
As a negative control, incubate lysate with beads that have been blocked without PI-88.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins using a high salt buffer, a change in pH, or by competing with free PI-88.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise unique protein bands that are present in the PI-88 elution but not in the control.
-
Identify the proteins by in-gel digestion followed by LC-MS/MS analysis.
-
Protocol 2: Validating Off-Target Interactions using Surface Plasmon Resonance (SPR)
SPR can be used to quantify the binding affinity and kinetics of PI-88 to a potential off-target protein identified through other methods.
-
Chip Preparation:
-
Immobilize the purified potential off-target protein onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
-
Binding Analysis:
-
Prepare a series of dilutions of PI-88 in a suitable running buffer.
-
Inject the PI-88 solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal in real-time to observe association and dissociation.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells
CETSA can be used to confirm the engagement of PI-88 with a potential off-target protein in a cellular context.
-
Cell Treatment:
-
Treat intact cells with either PI-88 or a vehicle control.
-
-
Thermal Challenge:
-
Heat the cell suspensions at a range of different temperatures.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of the soluble potential off-target protein at each temperature using Western blotting or another quantitative protein detection method.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of PI-88 indicates that the drug is binding to and stabilizing the protein.
-
Mandatory Visualizations
Caption: On- and off-target signaling pathways of PI-88 (Muparfostat).
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: Troubleshooting flowchart for unexpected experimental results.
References
Technical Support Center: PT-88 Efficacy Measurement
This technical support center provides researchers, scientists, and drug development professionals with essential information for measuring the efficacy of PT-88, a selective, allosteric inhibitor of MEK1 and MEK2 kinases. The content is designed to guide users through experimental design, execution, and troubleshooting in real-time.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it impact cellular signaling?
A1: this compound is a potent and selective inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases at the core of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. By binding to an allosteric pocket on the MEK enzymes, this compound prevents their activation by upstream kinases like RAF.[1][2] This, in turn, blocks the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[3][4] The inhibition of ERK activation is the primary biomarker for this compound's target engagement and efficacy, leading to downstream effects such as reduced cell proliferation and induction of apoptosis in tumor cells with a constitutively active MAPK pathway.[4]
Q2: What are the primary methods for measuring this compound efficacy in real-time?
A2: Real-time efficacy measurement focuses on capturing the dynamics of this compound's effects in living cells. Key methods include:
-
Live-Cell Kinase Activity Reporters: Techniques like Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) use genetically encoded biosensors to monitor ERK activation in real-time. These biosensors change their fluorescent or luminescent properties upon phosphorylation by ERK, providing a direct, dynamic readout of MEK inhibition.
-
Real-Time Proliferation and Viability Assays: Instrument platforms like the Incucyte® or xCELLigence® systems continuously monitor cell growth. These systems use label-free methods, such as measuring electrical impedance or cell confluence, to generate growth curves, allowing for the precise determination of how this compound affects proliferation rates over time.
-
Real-Time Target Engagement Assays: Advanced BRET-based methods, such as the NanoBRET™ assay, can be used to quantify the binding of a fluorescently labeled tracer to a luciferase-tagged target protein (MEK) in live cells. This allows for the real-time measurement of this compound's ability to occupy its target.
Q3: How do I select the appropriate cell line for my this compound experiments?
A3: The ideal cell line should have a constitutively active MAPK pathway, typically driven by mutations in upstream components like BRAF (e.g., V600E) or RAS (e.g., KRAS G12C). Sensitivity to MEK inhibition can vary based on the specific mutation and the cell's genetic background. It is recommended to screen a panel of cell lines to determine the most sensitive models for your research question.
| Cell Line | Cancer Type | Relevant Mutation | Expected this compound IC50 (nM) |
| A375 | Melanoma | BRAF V600E | 1 - 10 |
| HT-29 | Colorectal | BRAF V600E | 5 - 25 |
| MIA PaCa-2 | Pancreatic | KRAS G12C | 20 - 100 |
| HCT116 | Colorectal | KRAS G13D | 50 - 250 |
| MCF7 | Breast | PIK3CA E545K (WT RAS/RAF) | > 1000 (Resistant Control) |
Troubleshooting Guides
Q: I am not observing a dose-dependent inhibition of ERK phosphorylation after this compound treatment. What could be wrong?
A: This is a common issue that can be resolved by systematically checking several experimental variables. Use the following flowchart to diagnose the problem.
-
Compound Integrity: Ensure this compound is properly stored and that dilutions are made fresh for each experiment to avoid degradation or precipitation.
-
Cell Line Health and Pathway Activity: Confirm that your cells are healthy, within a low passage number, and have a detectable baseline level of ERK phosphorylation. Serum starvation prior to stimulation (if applicable) can lower baseline noise.
-
Experimental Timing: While target engagement can be rapid, downstream effects may take longer. A time-course experiment is crucial to identify the optimal treatment duration.
-
Detection Method: For Western blotting, ensure your lysis buffer contains phosphatase inhibitors. Validate that your primary antibodies for phospho-ERK and total ERK are specific and used at the correct dilution.
Q: My real-time cell proliferation assay shows high variability between replicate wells. How can I improve consistency?
A: High variability in proliferation assays often stems from inconsistent cell seeding or compound addition.
-
Inconsistent Cell Seeding: Ensure you have a homogenous, single-cell suspension before plating. When seeding, gently mix the cell suspension between pipetting to prevent cells from settling. Pay careful attention to the "edge effect" in multi-well plates by ensuring proper humidity and considering leaving outer wells empty.
-
Pipetting Errors: Use calibrated pipettes and ensure consistent technique when adding this compound dilutions to the wells.
-
Cell Health: Do not use cells that are over-confluent in the stock flask, as this can affect their subsequent growth rate and drug sensitivity.
| Parameter | Recommendation | Rationale |
| Cell Seeding | Ensure single-cell suspension; mix between pipetting. | Prevents clumping and ensures uniform cell distribution. |
| Plate Handling | Let the plate sit at room temperature for 15-20 mins before incubation. | Allows cells to settle evenly across the well bottom. |
| Drug Dilution | Prepare fresh serial dilutions for each experiment. | Avoids variability from freeze-thaw cycles or compound instability. |
| Edge Effects | Fill outer wells with sterile PBS or media to maintain humidity. | Minimizes evaporation from sample wells, which can alter drug concentration. |
Experimental Protocols
Protocol 1: Real-Time ERK Activity Monitoring with a FRET-Based Biosensor
This protocol describes how to measure this compound's effect on ERK activity in real-time using a genetically encoded ERK Activity Reporter (EKAR).
Workflow Diagram:
Methodology:
-
Cell Line Preparation:
-
Transfect your chosen cell line (e.g., A375) with a FRET-based ERK biosensor plasmid (e.g., EKAR). For long-term studies, generating a stable cell line is recommended.
-
-
Seeding for Imaging:
-
Seed the EKAR-expressing cells onto glass-bottom imaging dishes or plates. Allow them to adhere and grow to 50-70% confluency.
-
-
Imaging Setup:
-
Mount the dish on a live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2).
-
Set up the microscope to acquire images in both the donor (e.g., CFP) and FRET (e.g., YFP) channels.
-
-
Baseline Measurement:
-
Acquire images every 1-2 minutes for 10-15 minutes to establish a stable baseline FRET ratio.
-
-
Treatment and Stimulation:
-
Gently add this compound (at desired final concentration) or a vehicle control (e.g., DMSO) to the dish.
-
Continue imaging for a pre-incubation period (e.g., 30-60 minutes).
-
Add a stimulus to activate the MAPK pathway (e.g., EGF for cells with wild-type RAF/RAS). This step is omitted in cells with constitutive activation (e.g., BRAF V600E).
-
-
Real-Time Data Acquisition:
-
Continue time-lapse imaging for the desired duration (e.g., 1-3 hours) to capture the dynamic response of ERK activity.
-
-
Data Analysis:
-
For each cell at each time point, calculate the FRET ratio (Acceptor/Donor intensity).
-
Normalize the FRET ratio to the baseline measurement before treatment.
-
Plot the normalized FRET ratio over time for both this compound treated and control cells to visualize the inhibition of ERK activity.
-
Protocol 2: Real-Time Cell Proliferation Assay using Impedance Measurement
This protocol details the use of an impedance-based system (e.g., xCELLigence RTCA) to continuously monitor the anti-proliferative effects of this compound.
Methodology:
-
Plate Preparation and Background Reading:
-
Add 100 µL of cell culture medium to each well of an E-Plate®.
-
Place the plate on the RTCA station in the incubator and measure the background impedance.
-
-
Cell Seeding:
-
Aspirate the medium and add 100 µL of a single-cell suspension (e.g., 5,000-10,000 cells/well) to each well.
-
Let the plate rest at room temperature for 30 minutes before placing it back on the RTCA station to allow for even cell distribution.
-
-
Baseline Growth Monitoring:
-
Monitor cell adhesion and proliferation by measuring the Cell Index (a value derived from impedance) every 15-30 minutes until the cells enter the logarithmic growth phase (typically 18-24 hours).
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.
-
Pause the measurement, remove the plate, and add 100 µL of the 2x compound dilutions to the appropriate wells (total volume becomes 200 µL). Include vehicle-only wells as a negative control.
-
-
Real-Time Efficacy Monitoring:
-
Return the plate to the RTCA station and resume continuous measurement for 48-96 hours.
-
-
Data Analysis:
-
The instrument software will generate real-time growth curves (Cell Index vs. Time).
-
Normalize the Cell Index at each time point to the time of compound addition.
-
Use the software to calculate dose-response curves and determine the IC50 or GR50 (concentration causing 50% growth rate inhibition) for this compound.
-
References
- 1. Disruption of CRAF-mediated MEK activation is required for effective MEK inhibition in KRAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualizing cellular heterogeneity by quantifying the dynamics of MAPK activity in live mammalian cells with synthetic fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
Technical Support Center: Troubleshooting PT-88 Batch-to-Batch Variability
Welcome to the technical support center for PT-88. This guide is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability when using this compound, a potent and selective inhibitor of Kinase X in the ABC signaling pathway.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the IC50 value of this compound between two different lots. What could be the cause?
A1: Batch-to-batch variation in the half-maximal inhibitory concentration (IC50) is a common issue that can arise from several factors related to the compound itself or the experimental setup. Potential causes include:
-
Purity and Identity of the Compound: Differences in the purity profile or the presence of impurities in different batches of this compound can significantly affect its biological activity.
-
Compound Stability and Storage: Improper storage or handling of this compound can lead to degradation, resulting in reduced potency.
-
Assay Conditions: Variability in cell density, passage number, serum concentration in the media, and incubation times can all contribute to shifts in the measured IC50.
-
Target Expression Levels: Changes in the expression level of Kinase X in the cell line used can alter the apparent potency of the inhibitor.
We recommend performing the quality control checks outlined in the troubleshooting section below to identify the source of the variability.
Q2: Our recent batch of this compound shows lower solubility than previous batches. How should we handle this?
A2: Decreased solubility can be attributed to variations in the physical properties of the solid compound between batches, such as crystallinity or polymorphic form. To address this, we recommend the following:
-
Sonication: After dissolving this compound in the recommended solvent (e.g., DMSO), briefly sonicate the solution to ensure complete dissolution.
-
Warming: Gently warm the solution to 37°C to aid in dissolving the compound. Avoid excessive heat, which could lead to degradation.
-
Fresh Solvent: Ensure the solvent used is anhydrous and of high purity, as contaminants can affect solubility.
If solubility issues persist, please contact our technical support team with the batch number, and we can provide further assistance.
Q3: Can batch-to-batch variability in this compound affect our in vivo experiments?
A3: Yes, variability in the potency, purity, or formulation of this compound can have a significant impact on the outcomes of in vivo studies. Inconsistent potency can lead to variations in target engagement and efficacy, while differences in purity could result in unexpected toxicity. It is crucial to perform thorough quality control on each new batch of this compound before initiating in vivo experiments. We recommend running a pilot dose-response study to confirm the in vivo efficacy of the new batch.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Between Batches
This guide provides a systematic approach to troubleshooting and resolving discrepancies in the measured IC50 of this compound.
Workflow for Troubleshooting IC50 Variability
Caption: A flowchart for troubleshooting inconsistent IC50 values.
Quantitative Data Summary: Example Batch Comparison
| Parameter | Batch A | Batch B | Acceptance Criteria |
| Purity (by HPLC) | 99.5% | 97.2% | ≥ 98.0% |
| Identity (by LC-MS) | Confirmed | Confirmed | Matches reference |
| In Vitro IC50 (Kinase Assay) | 15 nM | 45 nM | ≤ 2-fold difference |
| Cell-Based IC50 (Phospho-Substrate) | 50 nM | 150 nM | ≤ 2-fold difference |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of different batches of this compound.
-
Methodology:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to 10 µg/mL in acetonitrile.
-
Inject 10 µL of the diluted sample onto a C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm).
-
Use a gradient elution method with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Run a linear gradient from 5% to 95% B over 20 minutes.
-
Monitor the elution profile at 254 nm.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
2. In Vitro Kinase Assay
-
Objective: To measure the direct inhibitory activity of this compound on Kinase X.
-
Methodology:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add recombinant Kinase X, a fluorescently labeled peptide substrate, and ATP.
-
Add the diluted this compound to the wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the fluorescence to determine the extent of substrate phosphorylation.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Issue 2: Poor Reproducibility in Cell-Based Assays
This section addresses variability in cellular assays designed to measure the downstream effects of this compound.
Signaling Pathway Diagram: The ABC Pathway
Caption: The hypothetical ABC signaling pathway inhibited by this compound.
Experimental Protocols
1. Western Blot for Phospho-Substrate Levels
-
Objective: To quantify the inhibition of Kinase X activity in cells by measuring the phosphorylation of its direct downstream substrate.
-
Methodology:
-
Plate cells (e.g., HEK293 expressing Kinase X) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 2 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20 µg of each lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated substrate and total substrate.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
-
Normalize the phospho-substrate signal to the total substrate signal.
-
2. Cell Viability Assay
-
Objective: To assess the cytotoxic or cytostatic effects of this compound.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate for 72 hours.
-
Add a resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 4 hours.
-
Measure the fluorescence to determine the number of viable cells.
-
Calculate the percentage of viability relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
-
Technical Support Center: Improving the Bioavailability of PT-88
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of PT-88.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of this compound?
The primary challenges in achieving optimal oral bioavailability for this compound, a promising new therapeutic agent, are understood to be its low aqueous solubility and susceptibility to efflux by P-glycoprotein (P-gp) transporters in the gastrointestinal tract. Its classification as a Biopharmaceutics Classification System (BCS) Class IV drug, characterized by both low solubility and low permeability, further complicates its development for oral administration.
Q2: What are the main formulation strategies being explored to enhance this compound bioavailability?
Current research focuses on several key formulation strategies to overcome the bioavailability hurdles of this compound. These include the development of amorphous solid dispersions (ASDs) to improve solubility and dissolution rates, and the use of lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) to enhance absorption. Additionally, the incorporation of P-gp inhibitors is being investigated to counteract efflux transporter activity.
Q3: How can the dissolution rate of this compound be improved?
Improving the dissolution rate of this compound is critical for enhancing its bioavailability. The most effective method identified to date is the formulation of amorphous solid dispersions (ASDs). By converting the crystalline form of this compound into an amorphous state, the energy barrier for dissolution is significantly lowered. Co-milling this compound with excipients such as Soluplus® has been shown to be a successful approach in creating stable and effective ASDs.
Troubleshooting Guides
Issue 1: Poor In Vivo Efficacy Despite Promising In Vitro Activity
Possible Cause: Low oral bioavailability of this compound leading to sub-therapeutic plasma concentrations.
Troubleshooting Steps:
-
Confirm BCS Classification: Conduct solubility and permeability studies to confirm the BCS Class IV characteristics of your this compound batch.
-
Evaluate Formulation Strategy: If using a crystalline form, consider formulating this compound as an amorphous solid dispersion (ASD) or a lipid-based formulation like SEDDS.
-
Assess P-gp Efflux: Perform in vitro Caco-2 permeability assays to quantify the extent of P-gp mediated efflux. If significant efflux is observed, consider co-administration with a P-gp inhibitor.
Issue 2: High Variability in Pharmacokinetic (PK) Studies
Possible Cause: Inconsistent dissolution and absorption of this compound, potentially due to food effects or formulation instability.
Troubleshooting Steps:
-
Standardize Dosing Conditions: Ensure strict adherence to fasting or fed states in your animal models to minimize variability from food effects.
-
Characterize Formulation Stability: Conduct stability studies on your this compound formulation under relevant storage and experimental conditions to ensure its physical and chemical integrity.
-
Optimize ASD Formulation: If using an ASD, ensure the polymer and drug loading are optimized to prevent recrystallization of this compound both during storage and in the gastrointestinal tract.
Experimental Protocols & Data
Amorphous Solid Dispersion (ASD) Formulation of this compound
A promising approach to enhance the bioavailability of this compound is through the formulation of an amorphous solid dispersion (ASD). A study involving the co-milling of this compound with Soluplus® demonstrated a significant improvement in its pharmacokinetic profile.
Experimental Workflow for ASD Formulation and Evaluation
Caption: Workflow for the formulation and evaluation of a this compound amorphous solid dispersion.
Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Crystalline this compound | 50 | 150 | 2.0 | 600 | 100 |
| This compound ASD | 50 | 900 | 1.0 | 3600 | 600 |
This data is illustrative and based on typical improvements seen with ASD formulations for BCS Class IV compounds.
Signaling Pathway Considerations
While the primary focus for improving this compound bioavailability is on formulation, understanding its interaction with cellular pathways, such as P-glycoprotein efflux, is crucial.
P-glycoprotein (P-gp) Efflux Pathway
Caption: Simplified diagram of P-glycoprotein mediated efflux of this compound from an enterocyte.
troubleshooting guide for PT-88 experiments
Welcome to the technical support center for PT-88, a potent and selective inhibitor of the PI3K/Akt signaling pathway. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and helpful visualizations to ensure you get the most accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A: this compound is best dissolved in pure DMSO to create a stock solution (e.g., 10 mM). For long-term storage, the DMSO stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For working solutions, the DMSO stock can be diluted in a serum-free cell culture medium immediately before use.
Q2: Why are my IC50 values for this compound inconsistent across experiments?
A: Inconsistent IC50 values are a common issue in cell viability assays and can stem from several factors.[1][2][3] Key variables to control include cell seeding density, the passage number of the cell line, and the duration of drug incubation.[1] Ensure that the final DMSO concentration is consistent across all wells and is kept at a low level (typically ≤0.1%) to avoid solvent toxicity.[1] Variability can also be introduced by pipetting inaccuracies and "edge effects" in microplates.
Q3: I am not observing the expected decrease in phosphorylated Akt (p-Akt) in my Western blot. What could be the cause?
A: This could be due to several reasons. First, ensure that the PI3K/Akt pathway is activated in your cell model, which can be achieved by serum stimulation or treatment with a growth factor like EGF or PDGF. It is critical to include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of proteins during sample preparation. Also, verify the specificity and optimal dilution of your primary antibodies for both p-Akt and total Akt. Probing for total Akt is essential for normalization and confirming that the observed effect is not due to changes in the overall protein level.
Q4: Can this compound interfere with the chemistry of cell viability assays like the MTT assay?
A: Yes, it is possible for a compound to interfere with assay reagents. For example, a compound could chemically reduce the MTT tetrazolium salt, leading to a false-positive signal that appears as increased viability. To check for this, you should run a control experiment that includes this compound in cell-free media with the MTT reagent. If you observe a color change, it indicates direct interference. In such cases, consider using an alternative viability assay with a different detection principle, such as an ATP-based assay (e.g., CellTiter-Glo).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells in viability assays | 1. Pipetting Inaccuracy: Inconsistent volumes of cells or compound.2. Edge Effects: Evaporation in the outer wells of the microplate.3. Cell Clumping: Uneven distribution of cells during seeding. | 1. Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix for reagents.2. Avoid using the outer wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.3. Ensure a single-cell suspension before plating by gentle pipetting or passing through a cell strainer. |
| No significant inhibition of cell viability observed | 1. Sub-optimal Drug Concentration: The concentration range of this compound may be too low.2. Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to PI3K/Akt inhibition.3. Compound Degradation: Improper storage or handling of this compound. | 1. Perform a broad dose-response experiment (e.g., from 1 nM to 100 µM) to determine the effective concentration range.2. Confirm pathway dependence by checking for mutations in PIK3CA or loss of PTEN. Consider using a different, more sensitive cell line.3. Ensure this compound stock solutions are stored properly at -20°C or -80°C and protected from light. |
| Weak or no signal for p-Akt in Western Blot (even in control) | 1. Low Basal Pathway Activity: The PI3K/Akt pathway may not be sufficiently active in your cells under basal conditions.2. Inefficient Lysis: Incomplete protein extraction.3. Phosphatase Activity: Dephosphorylation of p-Akt after cell lysis. | 1. Stimulate cells with serum (e.g., 10% FBS for 15-30 minutes) or a growth factor before lysis to induce phosphorylation.2. Use a robust lysis buffer (e.g., RIPA) and ensure adequate sonication or mechanical disruption.3. Crucially, add a phosphatase inhibitor cocktail to the lysis buffer immediately before use. |
| Unexpected cell toxicity at all concentrations | 1. Solvent Toxicity: The concentration of DMSO may be too high.2. Off-Target Effects: At high concentrations, this compound may inhibit other kinases or cellular processes. | 1. Perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your cell line (typically ≤0.1%).2. Lower the concentration range of this compound. If the phenotype persists at concentrations well above the IC50 for PI3K/Akt inhibition, investigate potential off-target effects. |
Visualizations and Diagrams
Signaling Pathway
Caption: Simplified PI3K/Akt signaling pathway showing the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for determining the IC50 of this compound.
Troubleshooting Logic
Caption: A logical flow for troubleshooting inconsistent IC50 results.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound via MTT Assay
This protocol outlines the steps for measuring the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Adherent cancer cell line (e.g., MCF-7, U-87 MG)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO, pure
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Prepare a cell suspension at an optimized density (e.g., 5,000 cells/well).
-
Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS to the outer perimeter wells to reduce evaporation.
-
Incubate the plate at 37°C, 5% CO2 overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium. A common starting range is 0.1 nM to 10 µM. Ensure the final DMSO concentration remains below 0.1%.
-
Include "untreated" (medium only) and "vehicle control" (medium with 0.1% DMSO) wells.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate this compound dilution or control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Solubilization:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 100 µL of pure DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Akt Phosphorylation
This protocol details how to assess the on-target effect of this compound by measuring the phosphorylation of Akt at Ser473.
Materials:
-
Cancer cell line grown in 6-well plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagents
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Serum-starve the cells overnight if necessary, then stimulate with serum or a growth factor for 15-30 minutes to induce Akt phosphorylation.
-
Treat cells with this compound (e.g., at its IC50 concentration) for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO).
-
Wash cells with ice-cold PBS and lyse them by adding 100-150 µL of ice-cold supplemented RIPA buffer to each well.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the samples to the same concentration (e.g., 20-30 µg of total protein) and add Laemmli sample buffer.
-
Denature the proteins by heating at 95°C for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Re-probing:
-
Apply ECL detection reagents and visualize the bands using a chemiluminescence imaging system.
-
To probe for total Akt, the membrane can be stripped and re-probed using the same procedure with the total Akt primary antibody. Normalizing the p-Akt signal to the total Akt signal is crucial for accurate interpretation.
-
References
Validation & Comparative
A Head-to-Head Comparison: The Efficacy of PT-88 Versus Rapamycin and its Analogs in mTOR Inhibition
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy, the mTOR pathway remains a critical focus for drug development. This guide provides a comprehensive comparison of the novel mTOR inhibitor, PT-88, with the well-established rapamycin and its analogs. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of efficacy based on available experimental data.
Introduction to mTOR Inhibitors
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Rapamycin and its analogs (rapalogs), such as everolimus and temsirolimus, have been instrumental as first-generation mTOR inhibitors. However, the quest for more potent and selective inhibitors continues. This compound is a novel, highly selective mTOR inhibitor that has recently emerged as a promising candidate.[1][2]
In Vitro Efficacy: A Comparative Analysis
The in vitro efficacy of mTOR inhibitors is primarily assessed by their ability to inhibit mTOR kinase activity and suppress the proliferation of cancer cell lines.
mTOR Kinase Inhibition
This compound has demonstrated potent and highly selective inhibition of mTOR kinase with a reported half-maximal inhibitory concentration (IC50) of 1.2 nM.[1][2] It has been shown to inhibit both mTORC1 and mTORC2 complexes.[1] In comparison, temsirolimus, a rapamycin analog, exhibits an IC50 of 1.76 μM in a cell-free assay.
Table 1: In Vitro mTOR Kinase Inhibition
| Compound | Target | IC50 (nM) | Reference |
| This compound | mTOR | 1.2 | |
| Temsirolimus | mTOR | 1760 |
Note: Data for this compound and Temsirolimus are from separate studies and experimental conditions may vary.
Anti-proliferative Activity in Breast Cancer Cell Lines
The MCF-7 human breast cancer cell line is a widely used model for evaluating the efficacy of mTOR inhibitors. This compound has shown an IC50 of 0.74 μM in this cell line. The reported IC50 values for rapamycin and its analogs in MCF-7 cells vary across different studies, likely due to differences in experimental protocols.
Table 2: Anti-proliferative Activity (IC50) in MCF-7 Cells
| Compound | IC50 | Reference |
| This compound | 0.74 μM | |
| Rapamycin | 0.4 μg/ml (~0.44 μM) | |
| Rapamycin | 100 nM | |
| Everolimus | 19.4 nM | |
| Everolimus | 29.1 nM (high glucose) | |
| Everolimus | >50 nM (low glucose) | |
| Temsirolimus | Not explicitly found for MCF-7 in searches |
Note: The IC50 values for rapamycin and everolimus are compiled from multiple sources and are presented to provide a general comparative context. Direct comparison is limited due to variability in experimental conditions.
In Vivo Efficacy in Preclinical Models
Preclinical animal models, particularly xenograft models using human cancer cell lines, are crucial for evaluating the in vivo therapeutic potential of mTOR inhibitors.
This compound In Vivo Efficacy
The primary research on this compound describes its evaluation in a preclinical in vivo model, demonstrating its potential to inhibit tumor growth. Specific details from the study by Sun et al. (2024) are necessary for a direct comparison.
Rapamycin and Analogs In Vivo Efficacy
Numerous studies have demonstrated the in vivo anti-tumor effects of rapamycin and its analogs in various breast cancer models. For instance, everolimus has been shown to markedly inhibit tumor growth in an MCF-7 bearing mouse model. Similarly, rapamycin has been effective in inhibiting the growth of both premalignant and malignant mammary lesions in mouse models.
Table 3: In Vivo Efficacy in Breast Cancer Xenograft Models
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | Data to be extracted from primary publication | Data to be extracted from primary publication | Data to be extracted from primary publication | |
| Everolimus | MCF-7 Xenograft | Not specified | Marked inhibition | |
| Rapamycin | PyV-mT Mouse Model | Not specified | Significant reduction in lesion growth | |
| Temsirolimus | 4T1 Tumor Model | Not specified | Enhanced anti-cancer immunity |
Signaling Pathways and Experimental Workflows
A clear understanding of the mTOR signaling pathway and the experimental workflows used to evaluate its inhibitors is essential for researchers in this field.
mTOR Signaling Pathway
The mTOR pathway is a complex signaling network that integrates signals from growth factors, nutrients, and cellular energy status to regulate cell growth and proliferation.
Caption: Simplified mTOR signaling pathway.
Experimental Workflow for mTOR Inhibitor Evaluation
The evaluation of a novel mTOR inhibitor typically follows a standardized workflow, from initial in vitro screening to in vivo efficacy studies.
Caption: General experimental workflow.
Detailed Experimental Protocols
In Vitro mTOR Kinase Assay (General Protocol)
-
Objective: To determine the direct inhibitory effect of a compound on mTOR kinase activity.
-
Materials: Recombinant human mTOR protein, kinase buffer, ATP, substrate (e.g., inactive S6K1), test compound, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the mTOR enzyme, substrate, and kinase buffer.
-
Add the test compound or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a luminescence-based detection reagent.
-
Calculate the IC50 value from the dose-response curve.
-
Cell Proliferation Assay (MCF-7) (General Protocol)
-
Objective: To assess the anti-proliferative effect of a compound on cancer cells.
-
Materials: MCF-7 cells, complete culture medium, 96-well plates, test compound, and a cell viability reagent (e.g., MTT or CellTiter-Glo®).
-
Procedure:
-
Seed MCF-7 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the percentage of viable cells.
-
Calculate the IC50 value from the dose-response curve.
-
Western Blot Analysis of mTOR Signaling (General Protocol)
-
Objective: To evaluate the effect of a compound on the phosphorylation of downstream targets of mTOR.
-
Materials: Cancer cells (e.g., MCF-7), lysis buffer, primary antibodies (e.g., anti-phospho-S6K, anti-phospho-4E-BP1, anti-total-S6K, anti-total-4E-BP1, anti-actin), secondary antibodies, and Western blot detection reagents.
-
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
-
Conclusion
This compound emerges as a highly potent and selective mTOR inhibitor with promising in vitro activity. While direct comparative studies with rapamycin and its analogs are limited, the available data suggest that this compound warrants further investigation as a potential therapeutic agent. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers dedicated to advancing the field of mTOR-targeted cancer therapy. Future head-to-head preclinical and clinical studies will be crucial to fully elucidate the therapeutic potential of this compound in comparison to existing mTOR inhibitors.
References
PT-88: A Highly Potent and Selective Dual mTORC1/mTORC2 Inhibitor for Breast Cancer Research
A comprehensive analysis of PT-88, a novel mTOR inhibitor, reveals its potent and selective activity against both mTORC1 and mTORC2 complexes. This guide provides a detailed comparison with other known mTOR inhibitors, supported by experimental data, to assist researchers in oncology and drug development.
This compound, a trisubstituted triazine derivative, has emerged as a highly selective and potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth, proliferation, and survival.[1][2] With a reported IC50 of 1.2 nM for mTOR, this compound effectively targets both mTORC1 and mTORC2 complexes, offering a promising tool for investigating the mTOR signaling pathway in cancer, particularly in human breast cancer.[1][2]
Comparative Performance of mTOR Inhibitors
The efficacy of this compound is underscored when compared with other well-established mTOR inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative mTOR inhibitors against mTOR, mTORC1, and mTORC2.
| Inhibitor | mTOR IC50 (nM) | mTORC1 Inhibition (Cellular Assay) | mTORC2 Inhibition (Cellular Assay) | Reference |
| This compound | 1.2 | Effective inhibition of p-S6K | Effective inhibition of p-AKT | [2] |
| Rapamycin | - | Potent (allosteric inhibitor) | Largely insensitive | |
| Torin 1 | ~3 | Potent | Potent | |
| AZD8055 | ~1 | Potent | Potent |
Note: Specific cellular IC50 values for mTORC1/2 inhibition by this compound were not publicly available in the primary literature. The table indicates effective inhibition based on downstream signaling readouts.
Experimental Validation of this compound's Inhibitory Effect
The dual inhibitory activity of this compound on mTORC1 and mTORC2 has been validated through a series of key experiments. These assays provide a framework for researchers to independently assess the compound's efficacy.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTOR in the presence of an inhibitor.
Principle: The assay quantifies the phosphorylation of a substrate by the mTOR kinase. A decrease in phosphorylation in the presence of the test compound indicates inhibitory activity.
Protocol:
-
Reaction Setup: Combine recombinant mTOR enzyme with a specific substrate (e.g., a peptide or a full-length protein like 4E-BP1 or AKT) in a kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or other mTOR inhibitors to the reaction mixture.
-
ATP Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Quantify the level of substrate phosphorylation using methods such as radioactive labeling (32P-ATP), fluorescence-based detection, or specific antibodies against the phosphorylated substrate.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis of Downstream mTOR Signaling
This technique is used to assess the phosphorylation status of key downstream effectors of mTORC1 and mTORC2 in cellular models.
Principle: Changes in the phosphorylation levels of proteins such as S6 Kinase (S6K) and AKT serve as readouts for mTORC1 and mTORC2 activity, respectively.
Protocol:
-
Cell Culture and Treatment: Culture cancer cells (e.g., MCF-7 human breast cancer cells) and treat with various concentrations of this compound for a specified duration.
-
Cell Lysis: Harvest the cells and prepare protein lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated S6K (p-S6K, a marker for mTORC1 activity) and phosphorylated AKT (p-AKT at Ser473, a marker for mTORC2 activity).
-
Incubate with corresponding secondary antibodies conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify the direct binding of a drug to its target protein within a cellular environment.
Principle: The binding of a ligand (e.g., this compound) to its target protein (mTOR) can increase the protein's thermal stability. This stabilization can be detected by heating the cell lysate to various temperatures and quantifying the amount of soluble protein remaining.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble mTOR in the supernatant using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble mTOR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the role of this compound and the experimental approaches used for its validation, the following diagrams are provided.
Caption: mTOR signaling pathway and the inhibitory action of this compound.
References
PT-88 in the Oncology Armamentarium: A Comparative Analysis Against Other Dual mTOR Inhibitors in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical axis in cell growth and proliferation, and its dysregulation is a hallmark of many cancers, including breast cancer. Dual mTOR inhibitors, targeting both mTORC1 and mTORC2 complexes, represent a promising therapeutic strategy to overcome resistance mechanisms associated with first-generation mTOR inhibitors like rapamycin. This guide provides a comparative overview of a novel dual mTOR inhibitor, PT-88, alongside other notable inhibitors in this class—vistusertib, sapanisertib, and the next-generation compound RapaLink-1—with a focus on their preclinical performance in breast cancer models.
Overview of Dual mTOR Inhibitors
This compound is a highly selective inhibitor of mTOR, targeting both mTORC1 and mTORC2 complexes with a reported IC50 of 1.2 nM.[1] Its efficacy is currently under investigation for the treatment of breast cancer. As a dual inhibitor, this compound aims to provide a more comprehensive blockade of the mTOR pathway than first-generation inhibitors, potentially leading to improved anti-tumor activity and overcoming feedback activation of Akt signaling.
Vistusertib (AZD2014) is another potent ATP-competitive inhibitor of both mTORC1 and mTORC2 with an IC50 of 2.81 nM for the mTOR enzyme.[2] Sapanisertib (INK-128/MLN0128) is also an orally available, ATP-dependent dual mTORC1/2 inhibitor with a reported IC50 of 1 nM for mTOR kinase.[3][4] RapaLink-1 is a third-generation bivalent mTOR inhibitor that uniquely combines the functionalities of rapamycin and a second-generation mTOR kinase inhibitor, MLN0128, connected by a chemical linker.[5] This design allows for a potent and durable inhibition of mTORC1.
Comparative Preclinical Data
While direct head-to-head comparative studies of this compound against vistusertib, sapanisertib, and RapaLink-1 in breast cancer are not yet available in the public domain, this guide compiles existing preclinical data from various studies to offer a comparative perspective. The following tables summarize the half-maximal inhibitory concentration (IC50) values for each compound in different breast cancer cell lines. It is important to note that these values were determined in separate studies and under potentially different experimental conditions.
Table 1: Comparative IC50 Values of Dual mTOR Inhibitors in Breast Cancer Cell Lines
| Inhibitor | Breast Cancer Cell Line | IC50 (nM) | Reference |
| This compound | General mTOR kinase | 1.2 | |
| Vistusertib (AZD2014) | MCF7 | Not specified | |
| MDA-MB-468 (p-S6) | 210 | ||
| MDA-MB-468 (p-Akt) | 78 | ||
| MCF7 (E2 present) | 20 | ||
| MCF7 TAMR | 85 | ||
| MCF7 ICIR | 50 | ||
| Sapanisertib (INK-128) | ZR-75-1 | Not specified (effective at 0.3 mg/kg/day in xenografts) | |
| RapaLink-1 | MCF-7 | Potent growth inhibition, comparable to rapamycin + MLN0128 |
Table 2: Summary of Preclinical Effects of Dual mTOR Inhibitors in Breast Cancer Models
| Inhibitor | Key Findings in Breast Cancer Models | Reference |
| This compound | Highly selective dual mTORC1/mTORC2 inhibitor under investigation for breast cancer treatment. | |
| Vistusertib (AZD2014) | Induces growth inhibition and cell death in breast cancer cell lines, including those with acquired resistance to hormone therapy. Combination with fulvestrant shows synergy in endocrine-resistant patient-derived xenograft (PDX) models. | |
| Sapanisertib (INK-128) | Demonstrates tumor growth inhibition in a ZR-75-1 breast cancer xenograft model at low doses. | |
| RapaLink-1 | Potently inhibits the growth of MCF-7 breast cancer cells. Overcomes resistance to first- and second-generation mTOR inhibitors. |
Signaling Pathways and Experimental Workflows
The efficacy of dual mTOR inhibitors lies in their ability to block downstream signaling from both mTORC1 and mTORC2. This leads to the inhibition of protein synthesis, cell cycle progression, and survival pathways.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by dual mTOR inhibitors.
The preclinical evaluation of these inhibitors typically follows a standardized workflow to assess their efficacy and mechanism of action.
Caption: Experimental workflow for evaluating dual mTOR inhibitors in breast cancer.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summarized protocols for key assays used in the evaluation of mTOR inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate breast cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the mTOR inhibitor (e.g., this compound, vistusertib, sapanisertib, or RapaLink-1) for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for mTOR Pathway Proteins
-
Cell Lysis: Treat breast cancer cells with the mTOR inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, Akt, S6K, and 4E-BP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Annexin V Apoptosis Assay
-
Cell Treatment and Harvesting: Treat breast cancer cells with the mTOR inhibitor for 24-48 hours. Harvest both adherent and floating cells.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Conclusion
This compound, as a highly selective dual mTOR inhibitor, holds significant promise for the treatment of breast cancer. While direct comparative data against other dual mTOR inhibitors like vistusertib, sapanisertib, and RapaLink-1 is still emerging, the available preclinical information suggests that this class of compounds offers a potent approach to targeting the mTOR pathway. The provided data and protocols serve as a valuable resource for researchers in the field to design and interpret further studies aimed at elucidating the comparative efficacy and mechanisms of these promising therapeutic agents. Future head-to-head studies will be critical to fully understand the relative advantages of each inhibitor and to guide their clinical development in breast cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of mTOR Inhibitors: PT-88 vs. Torin1
In the landscape of mechanistic target of rapamycin (mTOR) inhibitors, both PT-88 and Torin1 have emerged as potent, second-generation ATP-competitive inhibitors, offering a more complete blockade of mTOR signaling than their predecessor, rapamycin. This guide provides a detailed comparative analysis of this compound and Torin1, presenting their biochemical potency, cellular effects, and the signaling pathways they modulate. The information is tailored for researchers, scientists, and drug development professionals to facilitate an informed selection of these critical research tools.
Biochemical and Cellular Potency
This compound and Torin1 are both highly potent inhibitors of mTOR kinase activity, targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][3][4][5] this compound, a trisubstituted triazine, demonstrates exceptional potency with an IC50 value of 1.2 nM for mTOR. Torin1, a quinoline-derived compound, also exhibits strong inhibitory activity against both mTORC1 and mTORC2, with IC50 values of 2 nM and 10 nM, respectively.
| Inhibitor | Target | IC50 (nM) | Compound Class |
| This compound | mTOR | 1.2 | Trisubstituted Triazine |
| Torin1 | mTORC1 | 2 | Pyridinonequinoline |
| mTORC2 | 10 |
Cellular Activity and Selectivity
In cellular assays, both compounds have demonstrated effective inhibition of mTOR signaling. This compound has been shown to selectively inhibit the proliferation of MCF-7 breast cancer cells with an IC50 of 0.74 μM, while exhibiting high biosafety against normal cells. This selective anti-proliferative activity is linked to the induction of autophagy following mTOR inhibition. A key feature of this compound is its high kinase selectivity, showing no significant inhibition against a panel of 195 other kinases.
Torin1 has been extensively characterized and is known to impair cell growth and proliferation to a greater extent than rapamycin. It effectively blocks the phosphorylation of downstream targets of both mTORC1 (like S6K1 and 4E-BP1) and mTORC2 (like Akt at Ser473). Torin1 is also a potent inducer of autophagy. Similar to this compound, Torin1 displays high selectivity for mTOR over other kinases.
Mechanism of Action and Signaling Pathways
Both this compound and Torin1 function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the mTOR kinase domain. This mechanism allows them to inhibit both mTORC1 and mTORC2, unlike the allosteric inhibitor rapamycin, which primarily targets mTORC1. The inhibition of both complexes leads to a more comprehensive shutdown of mTOR-mediated signaling pathways that are crucial for cell growth, proliferation, survival, and metabolism.
Below is a diagram illustrating the mTOR signaling pathway and the points of inhibition by this compound and Torin1.
Caption: mTOR signaling pathway with inhibition by this compound and Torin1.
Experimental Protocols
In Vitro Kinase Assay for mTOR Inhibition
A standard experimental approach to determine the IC50 of an mTOR inhibitor involves an in vitro kinase assay.
Methodology:
-
Enzyme and Substrate Preparation: Purified, active mTOR kinase (either as part of mTORC1 or mTORC2 complexes) and a suitable substrate (e.g., recombinant S6K1 for mTORC1 or Akt1 for mTORC2) are prepared in a kinase reaction buffer.
-
Inhibitor Preparation: A dilution series of the test compound (this compound or Torin1) is prepared in DMSO.
-
Kinase Reaction: The mTOR kinase, substrate, and varying concentrations of the inhibitor are incubated in the presence of ATP (often radiolabeled [γ-³²P]ATP) in a microplate well. A control reaction with DMSO vehicle is run in parallel.
-
Detection of Phosphorylation: Following incubation, the reaction is stopped, and the amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by capturing the phosphorylated substrate on a filter membrane and measuring radioactivity using a scintillation counter. Alternatively, phospho-specific antibodies can be used in an ELISA or Western blot format.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Western Blot Analysis of mTOR Pathway Inhibition
To assess the cellular activity of mTOR inhibitors, Western blotting is commonly employed to measure the phosphorylation status of key downstream targets.
Methodology:
-
Cell Culture and Treatment: A relevant cell line (e.g., MCF-7, HEK293T, or MEFs) is cultured to a suitable confluency. The cells are then treated with varying concentrations of the mTOR inhibitor (this compound or Torin1) or a vehicle control (DMSO) for a specified duration (e.g., 1-24 hours).
-
Cell Lysis: After treatment, the cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated and total forms of mTOR pathway proteins, such as p-S6K1 (Thr389), S6K1, p-Akt (Ser473), Akt, p-4E-BP1 (Thr37/46), and 4E-BP1.
-
Detection and Analysis: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore. The protein bands are visualized using a chemiluminescent substrate or fluorescence imaging system. The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the extent of pathway inhibition.
Below is a diagram representing a typical experimental workflow for Western blot analysis.
Caption: Experimental workflow for Western blot analysis.
Conclusion
Both this compound and Torin1 are highly potent and selective second-generation mTOR inhibitors that effectively block both mTORC1 and mTORC2 signaling. This compound appears to have a slightly lower IC50 for mTOR in biochemical assays. However, Torin1 is a more extensively studied compound with a larger body of published data supporting its use. The choice between these two inhibitors may depend on the specific experimental context, such as the cell type being investigated and the desired concentration for achieving complete mTOR inhibition. The detailed protocols and pathway diagrams provided in this guide are intended to assist researchers in designing and interpreting experiments using these valuable pharmacological tools.
References
A Comparative Guide to the Anti-Tumor Activity of PT-88 (PI-88) in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-tumor activity of PT-88, more commonly known as PI-88, across various preclinical and clinical models. PI-88 is a novel, first-in-class heparan sulfate mimetic with a multi-targeted mechanism of action that inhibits key processes in tumor growth and progression, namely angiogenesis and metastasis.[1] This document objectively compares the performance of PI-88 with other anti-angiogenic agents and provides available experimental data to support these comparisons.
Mechanism of Action: A Dual Approach to Inhibit Tumor Growth
PI-88 exerts its anti-tumor effects through two primary mechanisms:
-
Inhibition of Heparanase: Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate proteoglycans (HSPGs) in the extracellular matrix (ECM) and on the cell surface. This enzymatic activity is crucial for the release of pro-angiogenic growth factors, such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), that are sequestered by HSPGs.[2][3] By inhibiting heparanase, PI-88 prevents the release of these growth factors, thereby suppressing the initiation of the angiogenic cascade.
-
Direct Antagonism of Growth Factors: PI-88, as a heparan sulfate mimetic, directly binds to angiogenic growth factors like VEGF and FGF.[3][4] This interaction prevents these factors from binding to their respective receptors on endothelial cells, further blocking downstream signaling pathways that lead to endothelial cell proliferation, migration, and new blood vessel formation.
Comparative Efficacy of PI-88 in Preclinical and Clinical Models
While direct head-to-head preclinical studies comparing PI-88 with other anti-angiogenic agents are limited in publicly available literature, this section summarizes the standalone efficacy of PI-88 in various models and offers a comparative perspective against established drugs like sorafenib and bevacizumab based on their known mechanisms and clinical outcomes.
Hepatocellular Carcinoma (HCC)
PI-88 has shown promising results as an adjuvant therapy for HCC patients following curative resection.
| Model/Study | Drug(s) | Key Findings | Reference |
| Phase II Clinical Trial (Adjuvant HCC) | PI-88 (160 mg/day) vs. No Treatment | At 48 weeks, the disease-free rate was improved by 25% in the PI-88 group. A 78% improvement in the secondary endpoint of disease-free survival was also observed. | |
| Preclinical HCC Xenograft Model | Sorafenib | Sorafenib demonstrated inhibition of tumor growth and was associated with decreased microvessel density and increased tumor cell apoptosis. | |
| Preclinical HCC Patient-Derived Xenografts (PDX) | Sorafenib vs. Regorafenib | Both drugs showed significant tumor growth inhibition. In some models, regorafenib showed superior response compared to sorafenib. |
Comparative Discussion: PI-88's efficacy in the adjuvant setting for HCC, aimed at preventing recurrence, highlights its potential in targeting micrometastases. Sorafenib, a multi-kinase inhibitor that targets VEGFR, PDGFR, and Raf kinases, is a standard of care for advanced HCC. While their clinical settings of use differ, both agents impact angiogenesis. A direct comparative study in a relevant preclinical model would be necessary to definitively assess their relative efficacy.
Melanoma
PI-88 has been evaluated in patients with advanced melanoma, showing some evidence of clinical activity.
| Model/Study | Drug(s) | Key Findings | Reference |
| Phase I/II Clinical Trial (Advanced Melanoma) | PI-88 (250 mg/day) | One patient achieved a partial response, and nine patients had stable disease for six months or more. | |
| Preclinical Melanoma Models | Bevacizumab | Bevacizumab has shown tumor growth inhibition in various xenograft models, including melanoma, by neutralizing VEGF. |
Comparative Discussion: PI-88 demonstrated modest but notable activity in advanced melanoma in early-phase trials. Bevacizumab, a monoclonal antibody against VEGF-A, has a well-established anti-angiogenic effect. The dual mechanism of PI-88, targeting both heparanase and growth factors, could offer a broader anti-angiogenic and anti-metastatic effect compared to the direct VEGF-A neutralization by bevacizumab.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are generalized methodologies for key experiments cited in the evaluation of PI-88 and similar anti-tumor agents.
In Vitro Angiogenesis Assays
-
Endothelial Cell Proliferation Assay: Human umbilical vein endothelial cells (HUVECs) are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., PI-88) in the presence of a pro-angiogenic stimulus like VEGF or FGF-2. Cell proliferation is assessed after a 48-72 hour incubation period using assays such as MTT or BrdU incorporation.
-
Endothelial Cell Migration Assay: HUVEC migration is assessed using a Boyden chamber assay. Cells are seeded in the upper chamber, and the test compound is added to the lower chamber containing a chemoattractant (e.g., VEGF). After incubation, migrated cells on the lower surface of the membrane are stained and quantified.
-
Tube Formation Assay: HUVECs are seeded on a layer of Matrigel in the presence of the test compound. After an 18-24 hour incubation, the formation of capillary-like structures (tubes) is visualized by microscopy and quantified by measuring the total tube length or the number of branch points.
In Vivo Tumor Xenograft Models
-
Cell Line-Derived Xenografts (CDX): Human cancer cells (e.g., hepatocellular carcinoma cell line PLC/PRF/5 or melanoma cell line A375) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Patient-Derived Xenografts (PDX): Fresh tumor tissue from a patient is surgically implanted subcutaneously into immunocompromised mice.
-
Treatment and Monitoring: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound (e.g., PI-88) is administered via a clinically relevant route (e.g., subcutaneous injection). Tumor volume is measured regularly (e.g., twice weekly) with calipers. At the end of the study, tumors are excised, weighed, and processed for further analysis.
-
Immunohistochemistry (IHC): Tumor sections are stained with antibodies against markers of interest, such as CD31 (for microvessel density) and Ki-67 (for proliferation), to assess the biological effects of the treatment.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by PI-88 and a typical experimental workflow for its evaluation.
Conclusion
PI-88 represents a promising anti-tumor agent with a unique dual mechanism of action that targets both heparanase-mediated release of growth factors and the growth factors themselves. Preclinical and clinical data have demonstrated its activity in various cancer models, particularly in the adjuvant setting for hepatocellular carcinoma. While direct comparative efficacy data against other targeted therapies are not yet widely available, its distinct mechanism suggests it may offer advantages, particularly in inhibiting metastasis. Further research, including head-to-head comparative studies, is warranted to fully elucidate the therapeutic potential of PI-88 in the landscape of anti-cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphomannopentaose sulfate (PI-88) suppresses angiogenesis by downregulating heparanase and vascular endothelial growth factor in an oxygen-induced retinal neovascularization animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Muparfostat - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Specificity of PT-88: A Comparative Analysis of Heparanase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PT-88 (PI-88 or Muparfostat) and its specificity, in the context of its primary mechanism of action. While direct, comprehensive kinase profiling data for this compound is not publicly available, this guide evaluates its specificity based on its known biological targets and compares it with another heparanase inhibitor, Roneparstat, for which receptor tyrosine kinase (RTK) interaction data has been published.
Understanding this compound (PI-88): Beyond Kinase Inhibition
This compound, more commonly known as PI-88 or its generic name Muparfostat, is not a classic kinase inhibitor. Instead, its primary mechanism of action is the inhibition of heparanase, an endo-β-D-glucuronidase that degrades heparan sulfate proteoglycans (HSPGs) in the extracellular matrix (ECM). By inhibiting heparanase, PI-88 interferes with critical processes in cancer progression, including angiogenesis and metastasis.[1] Additionally, PI-88 can directly interact with and inhibit the function of angiogenic growth factors such as Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF).[2]
The impact of this compound on cellular signaling, including pathways mediated by kinases, is therefore largely a downstream consequence of its primary activity against heparanase and growth factors, rather than direct inhibition of a broad spectrum of kinases.
Comparative Analysis: this compound vs. Roneparstat
To contextualize the specificity of this compound, we compare it with Roneparstat (SST0001), another heparanase inhibitor. While both compounds target heparanase, studies on Roneparstat have explored its effects on receptor tyrosine kinase (RTK) activity, offering a glimpse into the potential for off-target kinase interactions within this class of drugs.
A study using a phospho-proteomic approach revealed that Roneparstat can inhibit the activation of several RTKs, including those in the FGF, IGF, ERBB, and PDGF receptor families.[3][4] This suggests that while the primary target is heparanase, some heparan sulfate mimics may also exert multi-target inhibition of RTKs that are relevant to cancer pathobiology.[3]
The following table summarizes the known targets and activities of this compound and Roneparstat. It is important to note the absence of comprehensive kinase screening data for this compound, which limits a direct comparison of kinase selectivity.
| Feature | This compound (Muparfostat) | Roneparstat (SST0001) |
| Primary Target | Heparanase | Heparanase |
| Other Direct Targets | Binds to and inhibits angiogenic growth factors (VEGF, FGF-1, FGF-2) | Not explicitly detailed, but as a heparan sulfate mimic, it is expected to interact with heparin-binding proteins. |
| Known Kinase Effects | No direct, broad-spectrum kinase profiling data available. Downstream signaling from VEGF/FGF receptor tyrosine kinases is expected to be attenuated. | Inhibits activation of several Receptor Tyrosine Kinases (RTKs), including EGFR, ERBB4, INSR, IGF1R, and PDGFR. |
| Mechanism of Action | Inhibits heparanase, preventing cleavage of heparan sulfate and competing with growth factors for binding to heparan sulfate. | A 100% N-acetylated and glycol-split heparin that inhibits heparanase and interferes with the function of multiple RTKs activated by heparin-binding growth factors. |
Experimental Protocols
Heparanase Activity Inhibition Assay (Colorimetric)
This protocol describes a method to determine the inhibitory activity of a compound on heparanase using the synthetic substrate fondaparinux.
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.0).
-
Dissolve fondaparinux sodium in the reaction buffer to a final concentration of 1 mg/mL.
-
Reconstitute recombinant human heparanase in an appropriate buffer.
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent.
-
Prepare the detection reagent, a solution of the tetrazolium salt WST-1.
-
-
Enzyme Reaction :
-
In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the fondaparinux substrate.
-
Initiate the reaction by adding the heparanase enzyme to each well.
-
Include control wells with no inhibitor (positive control) and no enzyme (negative control).
-
Incubate the plate at 37°C for a specified period (e.g., 4 hours).
-
-
Detection :
-
Stop the enzymatic reaction.
-
Add the WST-1 detection reagent to each well. This reagent reacts with the newly formed reducing end of the cleaved fondaparinux to produce a colored formazan dye.
-
Incubate at room temperature to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of heparanase inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Experimental Workflow: Heparanase Inhibition Assay
Caption: Workflow for a colorimetric heparanase inhibition assay.
Signaling Pathway: Impact of Heparanase Inhibition
Caption: this compound inhibits heparanase, blocking growth factor release.
References
- 1. researchgate.net [researchgate.net]
- 2. Pancreatic cancer drug that mimics heparin halted in Phase 2 for lack of efficacy | Cancer Biology [blogs.shu.edu]
- 3. Antitumor efficacy of the heparan sulfate mimic roneparstat (SST0001) against sarcoma models involves multi-target inhibition of receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor efficacy of the heparan sulfate mimic roneparstat (SST0001) against sarcoma models involves multi-target inhibition of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synergistic Potential of Novel Anticancer Agents with Chemotherapy: A Comparative Guide
A critical analysis of investigational drugs potentially misidentified as "PT-88" in combination with standard chemotherapy, tailored for researchers and drug development professionals.
The inquiry into the synergistic effects of "this compound" with chemotherapy has revealed a landscape of multiple investigational drugs, each with a distinct mechanism of action and developmental stage. This guide clarifies the ambiguity surrounding "this compound" and provides a comparative overview of the available data for three distinct compounds: PI-88 (Muparfostat) , SM-88 (Racemetyrosine) , and PT886 (Spevatamig) . Due to the availability of published clinical data in combination with a chemotherapy agent, this guide will focus predominantly on PI-88, while also providing insights into the other compounds to offer a comprehensive perspective.
Unraveling the Identity of "this compound"
Initial searches for "this compound" did not yield a singular, defined agent. Instead, the query led to several investigational drugs with similar alphanumeric designations. It is crucial for researchers to distinguish between these compounds to accurately assess their potential in combination therapies:
-
PI-88 (Muparfostat): An inhibitor of heparanase and angiogenesis. It has undergone clinical trials, including in combination with the chemotherapy drug docetaxel.
-
SM-88 (Racemetyrosine): A metabolism-based anticancer agent used in a combination regimen with non-chemotherapeutic drugs. Preclinical data suggests potential for combination with chemotherapy.[1]
-
PT886 (Spevatamig): A first-in-class bispecific antibody targeting claudin 18.2 and CD47.[2] It is currently in early-phase clinical trials in combination with chemotherapy.[2][3]
This guide will now proceed with a detailed analysis of the available data for each of these compounds, with a primary focus on PI-88.
PI-88 (Muparfostat) in Combination with Chemotherapy
PI-88 is a highly sulfated oligosaccharide that functions as a heparanase inhibitor, thereby blocking angiogenesis and metastasis.[4] Its mechanism of action provides a strong rationale for its use in combination with cytotoxic chemotherapy.
Clinical Data Summary: PI-88 and Docetaxel
A phase I clinical trial evaluated the safety, tolerability, and pharmacokinetics of PI-88 in combination with docetaxel in patients with advanced solid malignancies. While this study was not designed to definitively prove synergy, its findings are crucial for understanding the potential of this combination.
| Parameter | Details |
| Study Design | Phase I, open-label, dose-escalation study |
| Patient Population | Patients with advanced solid malignancies |
| Treatment Regimen | Escalating doses of PI-88 administered subcutaneously for 4 days per week, along with a fixed weekly dose of docetaxel (30 mg/m²) on days 1, 8, and 15 of a 28-day cycle. |
| Primary Objective | To determine the maximum tolerated dose (MTD) of PI-88 in combination with docetaxel. |
| Key Outcomes | The combination was well-tolerated, with no dose-limiting toxicities observed up to the highest planned dose of PI-88 (250 mg/day). No significant pharmacokinetic interactions were observed between PI-88 and docetaxel. Although no objective responses were recorded, 9 out of 15 evaluable patients achieved stable disease for more than two cycles. |
| Synergy Assessment | The study did not formally assess for synergy. The authors noted that PI-88 showed additive activity in combination with cytotoxic agents in preclinical in-vivo models. |
Experimental Protocol: Phase I Study of PI-88 and Docetaxel
The following protocol provides an overview of the methodology used in the phase I clinical trial of PI-88 and docetaxel:
1. Patient Selection:
-
Inclusion criteria: Patients with histologically confirmed advanced solid malignancies for whom standard therapy was no longer effective.
-
Exclusion criteria: Included significant comorbidities and recent chemotherapy or radiation therapy.
2. Dosing and Administration:
-
PI-88 was administered subcutaneously daily for four consecutive days each week for three weeks of a four-week cycle.
-
Docetaxel was administered intravenously at a fixed dose of 30 mg/m² on days 1, 8, and 15 of each 28-day cycle.
-
PI-88 dose escalation proceeded in cohorts of patients until the MTD was determined.
3. Safety and Tolerability Assessment:
-
Patients were monitored for adverse events throughout the study using the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
-
Dose-limiting toxicities (DLTs) were defined during the first cycle of therapy.
4. Pharmacokinetic Analysis:
-
Blood samples were collected at predefined time points to determine the plasma concentrations of both PI-88 and docetaxel.
-
Pharmacokinetic parameters such as Cmax, AUC, and half-life were calculated.
5. Efficacy Evaluation:
-
Tumor response was assessed every two cycles using the Response Evaluation Criteria in Solid Tumors (RECIST).
Visualizing the Science
To aid in the understanding of the concepts discussed, the following diagrams illustrate a typical workflow for assessing drug synergy and the mechanism of action of PI-88.
References
Comparison Guide: Assessing the Long-Term Effects of PT-88 Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical mTOR inhibitor, PT-88, against established first and second-generation mTOR inhibitors, Rapamycin (Sirolimus) and Everolimus. The focus is on the long-term efficacy and safety profiles, supported by experimental data from preclinical and clinical studies.
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell metabolism, growth, proliferation, and survival.[1] It integrates signals from growth factors, nutrients, and cellular energy levels.[2] The mTOR signaling pathway is frequently hyperactivated in a majority of human cancers, making it a critical target for anticancer therapy.[2][3] mTOR functions within two distinct complexes: mTORC1 and mTORC2.[4] First-generation inhibitors, like Rapamycin and its analogue Everolimus, primarily act as allosteric inhibitors of mTORC1. This guide assesses the long-term effects of these established drugs alongside the hypothetical next-generation inhibitor, this compound.
The mTOR Signaling Pathway
The diagram below illustrates the PI3K/AKT/mTOR signaling cascade, a central pathway in regulating cellular processes. Growth factors activate PI3K and AKT, which in turn activate mTORC1. mTORC1 promotes protein synthesis and cell growth by phosphorylating downstream effectors like S6K1 and 4E-BP1. Rapamycin, Everolimus, and the hypothetical this compound exert their effects by inhibiting mTORC1.
Data Presentation: Long-Term Effects
The following tables summarize quantitative data on the long-term efficacy and safety of mTOR inhibitors. Data for this compound is hypothetical, representing a target profile for a next-generation compound.
Table 1: Comparative Long-Term Efficacy of mTOR Inhibitors
| Parameter | Rapamycin (Sirolimus) | Everolimus | This compound (Hypothetical) |
| Preclinical Efficacy | |||
| Tumor Growth Delay (Mouse Xenograft) | Delays tumor development and extends lifespan in cancer-prone mice. | Decreases tumor burden by up to 84% in ovarian cancer models. | Superior tumor growth inhibition (>90%) and prevention of metastasis. |
| Tumor Multiplicity Reduction | Reduces tumor multiplicity by up to 90% in carcinogen-induced lung cancer models. | N/A | Significant reduction in primary and secondary tumor formation. |
| Clinical Efficacy | |||
| Overall Survival (OS) | Used primarily as an immunosuppressant; cancer data is less mature. | Improves OS in HR+/HER2- breast cancer (Adjusted HR: 0.23-0.34). | Projected to significantly improve OS in multiple solid tumors (Target HR <0.5). |
| Progression-Free Survival (PFS) | N/A | Median PFS of 8-9 months in endocrine-resistant metastatic breast cancer. | Target median PFS >12 months in resistant cancers. |
| Objective Response Rate (ORR) | N/A | Reduces tumor volume by >25% in over 70% of patients with benign kidney tumors. | Higher ORR with more durable responses compared to existing agents. |
Table 2: Comparative Long-Term Safety and Tolerability
| Parameter | Rapamycin (Sirolimus) | Everolimus | This compound (Hypothetical) |
| Metabolic Side Effects | |||
| Hyperglycemia (All Grades) | Associated with glucose intolerance and insulin resistance with chronic use. | IRR vs. Control: 2.95. | Reduced incidence of hyperglycemia through improved target selectivity. |
| Hypercholesterolemia (All Grades) | High prevalence (up to 75%) with mTOR inhibitor therapy. | IRR vs. Control: 3.35. | Minimal impact on lipid profiles. |
| Hypertriglyceridemia (All Grades) | High prevalence (up to 75%) with mTOR inhibitor therapy. | IRR vs. Control: 2.49. | Minimal impact on lipid profiles. |
| Other Major Adverse Events | |||
| Non-infectious Pneumonitis | Known class effect. | Incidence ranges from <1% to 17%. | Lower incidence due to reduced off-target inflammatory signaling. |
| Fatal Adverse Events (FAEs) | N/A | Small but significant increase vs. control (0.7% vs 0.4%). | FAE rate comparable to placebo. |
| Treatment Discontinuation | |||
| Rate Due to Adverse Events | N/A | 27.7% in advanced breast cancer patients. High rate in benign tumor patients less willing to tolerate side effects. | Significantly lower discontinuation rate (<10%) due to improved tolerability. |
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of mTOR inhibitors are provided below.
Protocol 1: Western Blot Analysis of mTORC1 Signaling
This protocol is used to quantify the phosphorylation status of mTORC1 downstream targets, such as p70 S6 Kinase (S6K1), reflecting pathway activity.
-
Cell Lysis and Protein Extraction:
-
Culture cells to 70-80% confluency and treat with this compound or control inhibitors for the desired time.
-
Place culture dishes on ice and wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 1 mL of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors per 10^7 cells.
-
Scrape cells and transfer the lysate to a pre-cooled microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load 20-50 µg of protein per lane onto a 6-8% SDS-PAGE gel for high molecular weight proteins like mTOR (~289 kDa) or a 10-12% gel for downstream targets.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
Transfer proteins to a polyvinylidene fluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated and total forms of S6K1 (e.g., Phospho-p70 S6 Kinase Thr389) and a loading control (e.g., GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect proteins using an enhanced chemiluminescence (ECL) kit and image the blot.
-
Normalize phosphorylated protein levels to total protein levels and the loading control for quantification.
-
Protocol 2: Cell Proliferation Assay (CCK-8/MTT)
This assay assesses the impact of mTOR inhibition on cell viability and proliferation.
-
Cell Seeding: Seed cells (e.g., 5,000 cells/well) into a 96-well plate and incubate overnight to allow for attachment.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or control inhibitors. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours in a humidified CO₂ incubator.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT reagent to each well.
-
Final Incubation: Incubate for 1-4 hours until a color change is apparent.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells and calculate the IC₅₀ value for each compound.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol evaluates the long-term anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or CB17/SCID). All studies must be approved by an Institutional Animal Care and Use Committee.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound, control inhibitors, or a vehicle solution to the respective groups via the appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule (e.g., once weekly).
-
Monitoring: Monitor tumor size, animal body weight, and signs of toxicity regularly (e.g., 2-3 times per week).
-
Study Endpoint: Continue the study for a pre-determined period or until tumors in the control group reach a maximum allowed size. Euthanize animals according to institutional guidelines.
-
Data Analysis: Harvest tumors for downstream analysis (e.g., Western blot, immunohistochemistry). Compare tumor growth curves, final tumor weights, and survival data between groups to assess long-term efficacy.
Preclinical Experimental Workflow
The following diagram outlines a standard workflow for the preclinical assessment of a novel mTOR inhibitor like this compound, progressing from initial in vitro screening to in vivo validation.
References
Independent Verification of PT-88 (PI-88) Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the publicly available data for the investigational drug PT-88, correctly identified as PI-88 (Muparfostat), with alternative therapies for hepatocellular carcinoma (HCC) and advanced melanoma. The information is presented to facilitate independent verification and analysis by researchers, scientists, and drug development professionals.
Executive Summary
PI-88 is a novel angiogenesis inhibitor that functions primarily by inhibiting heparanase, an enzyme crucial for tumor growth, metastasis, and the formation of new blood vessels. Clinical trials have investigated its efficacy as an adjuvant therapy for HCC following curative resection and as a treatment for advanced melanoma. This guide summarizes the quantitative outcomes of these trials and compares them with established alternative treatments for these indications. Detailed methodologies for key experimental assays associated with PI-88's mechanism of action are also provided.
PI-88 Performance Data
The following tables summarize the key quantitative data from Phase II clinical trials of PI-88 in hepatocellular carcinoma and advanced melanoma.
Table 1: PI-88 as Adjuvant Therapy for Hepatocellular Carcinoma (Phase II)
| Endpoint | Control Group (No Treatment) | PI-88 (160 mg/day) | PI-88 (250 mg/day) |
| Number of Patients (ITT) | 58 | 56 | 54 |
| Recurrence-Free Rate at 48 Weeks | 50% | 63% | 41% |
| Recurrence-Free Rate (3-year follow-up) | 50% | 63% | Not Reported |
| Time to Recurrence (36th percentile) | Baseline | Postponed by 78% | Not Reported |
| Hepatotoxicity-Related Withdrawals | N/A | 1.8% | 10.5% |
Table 2: PI-88 in Advanced Melanoma (Phase II)
| Endpoint | PI-88 (250 mg/day) |
| Number of Evaluable Patients | 41 |
| Objective Response Rate (ORR) | 4.9% (2 Partial Responses) |
| Disease Control Rate (PR + SD) | 36% |
| Progression-Free Rate at 4 cycles (approx. 16 weeks) | 24% |
| Grade 3/4 Toxicities | Brain hemorrhage (1 pt), Thrombocytopenia (2 pts), Arterial thrombosis (1 pt), ALT elevation (1 pt) |
Comparison with Alternative Therapies
The following tables provide a comparative overview of PI-88's performance against other therapeutic options for HCC and advanced melanoma.
Table 3: Comparison of Adjuvant Therapies for Hepatocellular Carcinoma
| Therapy | Recurrence-Free Survival (RFS) / Recurrence Rate | Overall Survival (OS) |
| PI-88 (160 mg/day) | 63% recurrence-free at 3 years | 56.8% improvement in disease-free survival for high-risk patients |
| Sorafenib | Median RFS not reached vs. 8 months in control (pilot study)[1]. Another study showed a lower recurrence rate (44.1% vs. 75%)[2]. However, the STORM trial showed no significant improvement in RFS[3]. | Median OS of 25 months vs. 18 months in control[2]. |
| Transarterial Chemoembolization (TACE) | 3-year RFS of 56.0% vs. 42.1% in control[4]. Another study showed similar 3-year recurrence rates (40.1% vs. 34.0%). | 3-year OS of 85.2% vs. 77.4% in control. |
Table 4: Comparison of Therapies for Advanced Melanoma
| Therapy | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| PI-88 | 4.9% | ~4 months (based on 24% progression-free at 4 cycles) |
| Ipilimumab | 11.9% - 12% | 2.8 - 3 months |
| Nivolumab | 31% - 44.9% | 6.9 months |
| Pembrolizumab | 33% - 40% | 4.1 - 5.5 months |
| Nivolumab + Ipilimumab | 58% - 61.1% | 11.5 months |
| BRAF Inhibitors (Vemurafenib) | ~50% - 53% | Not explicitly stated in the provided search results. |
| BRAF/MEK Inhibitors (Rechallenge) | 34% | 5 months |
Experimental Protocols
Heparanase Inhibition Assay
This protocol outlines a representative method for determining the inhibitory activity of a compound like PI-88 on heparanase enzymatic activity.
Objective: To quantify the inhibition of heparanase-mediated cleavage of a heparan sulfate substrate.
Materials:
-
Recombinant human heparanase
-
Heparan sulfate substrate (e.g., fondaparinux or biotinylated heparan sulfate)
-
Test compound (PI-88) at various concentrations
-
Reaction buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Detection reagent (e.g., WST-1 tetrazolium salt for colorimetric detection or streptavidin-HRP for ELISA-based detection)
-
96-well microplate
-
Plate reader (spectrophotometer or ELISA reader)
-
Stop solution (e.g., 0.12M HCl)
Procedure:
-
Preparation: Prepare serial dilutions of the test compound (PI-88) in the reaction buffer.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed amount of heparanase to each well. Then, add the different concentrations of PI-88 to the respective wells. A control well should contain the enzyme with the vehicle used to dissolve PI-88. Incubate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Enzymatic Reaction: Initiate the reaction by adding the heparan sulfate substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for enzymatic cleavage of the substrate.
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Detection: Add the detection reagent. For a colorimetric assay using WST-1, the product of the enzymatic reaction will reduce the tetrazolium salt, leading to a color change. For an ELISA-based assay, the amount of biotinylated heparan sulfate bound to the plate is detected.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: The percentage of heparanase inhibition is calculated by comparing the signal from the wells with the inhibitor to the control well (enzyme and substrate without inhibitor).
In Vivo Angiogenesis Assay (Matrigel Plug Assay)
This protocol describes a common in vivo method to assess the effect of a compound on the formation of new blood vessels.
Objective: To evaluate the pro- or anti-angiogenic effects of a test compound in a living organism.
Materials:
-
Matrigel (a basement membrane matrix)
-
Test compound (PI-88)
-
Pro-angiogenic factor (e.g., bFGF or VEGF) as a positive control
-
Vehicle control
-
Experimental animals (e.g., immunodeficient mice)
-
Syringes and needles
-
Surgical tools for plug excision
-
Hemoglobin assay kit or materials for immunohistochemical analysis (e.g., anti-CD31 antibody)
Procedure:
-
Preparation of Matrigel Mixture: Thaw Matrigel on ice. Mix the test compound (PI-88), positive control (bFGF/VEGF), or vehicle control with the liquid Matrigel.
-
Subcutaneous Injection: Anesthetize the mice. Inject the Matrigel mixture subcutaneously into the flank of the mice. The Matrigel will solidify at body temperature, forming a "plug".
-
Incubation Period: Allow the plug to remain in the mice for a specified period (e.g., 7-14 days) to allow for blood vessel infiltration.
-
Plug Excision: Euthanize the mice and surgically excise the Matrigel plugs.
-
Quantification of Angiogenesis:
-
Hemoglobin Assay: Homogenize the excised plugs and measure the hemoglobin content using a colorimetric assay. The amount of hemoglobin is proportional to the extent of blood vessel formation.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section them. Stain the sections with an antibody against an endothelial cell marker (e.g., CD31) to visualize the blood vessels. The vessel density can then be quantified using microscopy and image analysis software.
-
-
Analysis: Compare the extent of angiogenesis in the plugs containing PI-88 to the vehicle control and the positive control.
Visualizations
PI-88 Signaling Pathway
Caption: Mechanism of action of PI-88 in inhibiting angiogenesis.
Experimental Workflow: Heparanase Inhibition Assay
Caption: Workflow for the in vitro heparanase inhibition assay.
Logical Relationship: PI-88 vs. Alternatives in HCC Adjuvant Therapy
Caption: Comparison of PI-88 and alternatives for HCC adjuvant therapy.
References
- 1. Efficacy of sorafenib as adjuvant therapy to prevent early recurrence of hepatocellular carcinoma after curative surgery: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adjuvant sorafenib after heptectomy for Barcelona Clinic Liver Cancer-stage C hepatocellular carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adjuvant sorafenib in hepatocellular carcinoma: A cautionary comment of STORM trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal Procedures for PT-88: A Guide for Laboratory Professionals
Disclaimer: "PT-88" is not a universal chemical identifier but a product name for various chemical formulations. The proper disposal procedure is entirely dependent on the specific composition and associated hazards of the "this compound" product you are using. This guide provides a framework for determining and executing the correct disposal method by consulting the manufacturer's Safety Data Sheet (SDS) and adhering to general laboratory hazardous waste protocols.
Section 1: Identifying the Hazards of Your Specific this compound
The initial step is to identify the specific hazards associated with your "this compound" product. Different formulations can present vastly different risks. Below is a summary of potential components and hazards found in products labeled with similar identifiers, illustrating the importance of consulting your specific product's SDS.
| Product Identifier | Potential Hazardous Components | Key Hazards |
| P88 | n-butyl acetate, xylene, ethylbenzene | Highly flammable liquid and vapor, causes serious eye irritation, may cause drowsiness or dizziness.[1] |
| ALTP-88 | Petroleum distillates, quaternary ammonium compounds, 2-Butoxyethanol | Combustible liquid, causes skin and serious eye irritation.[2] |
| DURAPREP PREP88 | Alcohols, C9-11, ethoxylated, sodium xylenesulphonate | Causes skin irritation and serious eye damage.[3] |
| PT-80 THE PROTECTOR | Heptane, Propane/Isobutane/N-Butane, Corrosion inhibitor | Irritating to eyes, causes skin irritation, harmful and may be fatal if swallowed and enters airways.[4] |
| RTV 88/DBT | Red iron oxide (in a silicone rubber compound) | Generally not classified as hazardous, though combustion may produce irritating fumes.[5] |
Section 2: Step-by-Step Protocol for Determining Disposal Procedures
This protocol will guide you through the necessary steps to ensure the safe and compliant disposal of your "this compound" product.
Step 1: Locate and Review the Safety Data Sheet (SDS) The SDS is the primary source of information for chemical safety and disposal. Your supplier is legally required to provide an SDS for any hazardous chemical product.
-
Section 7: Handling and Storage: This section provides guidance on safe handling practices, including any incompatible materials.
-
Section 8: Exposure Controls/Personal Protection: This will specify the necessary Personal Protective Equipment (PPE), such as gloves, safety glasses, and lab coats, required when handling the material.
-
Section 13: Disposal Considerations: This section will provide specific instructions for the disposal of the chemical and its container. It will indicate if the material is considered hazardous waste.
Step 2: Characterize the Waste Based on the SDS and your laboratory procedures, determine the nature of the waste.
-
Is it unused, expired product in its original container?
-
Is it a solution containing this compound?
-
Is it solid waste contaminated with this compound (e.g., paper towels, gloves, pipette tips)?
Step 3: Follow Institutional and Regulatory Guidelines All hazardous waste disposal is regulated by local, state, and federal authorities. Your institution's Environmental Health and Safety (EHS) office is the primary resource for specific disposal procedures.
-
Contact your EHS Office: Inform them of the waste you have generated and provide them with the SDS for your "this compound" product. They will provide guidance on proper waste collection, labeling, and pickup schedules.
-
Never dispose of hazardous chemicals down the sink or in the regular trash unless explicitly permitted by your EHS office for specific, non-hazardous materials.
Step 4: Prepare Waste for Disposal
-
Container Selection: Use a chemically compatible container for waste collection. Often, it is best to use the original container if it is in good condition. For liquid waste, ensure the container has a secure, screw-top cap.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical names of the contents, including concentrations. Do not use abbreviations or chemical formulas. Affix the label as soon as the first drop of waste is added.
-
Segregation: Store hazardous waste in a designated "Satellite Accumulation Area" near the point of generation. Segregate incompatible waste streams to prevent dangerous reactions. For example, keep flammable liquids away from oxidizers, and acids separate from bases.
-
Storage: Keep waste containers closed at all times, except when adding waste. Store containers in secondary containment to prevent spills from reaching drains.
Step 5: Disposal of Empty Containers The procedure for disposing of empty containers depends on the hazards of the chemical.
-
Acutely Hazardous Waste: If the container held an acutely hazardous substance, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Non-Acutely Hazardous Waste: For other hazardous chemicals, the container should be thoroughly emptied. Some regulations may still require triple rinsing, with the first rinse collected as hazardous waste.
-
After proper cleaning, deface or remove all labels from the container before disposing of it in the regular trash or recycling, as per your institution's guidelines.
Section 3: Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal route for a laboratory chemical like this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
